N,N'-Dibenzylglycinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-(benzylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c19-16(18-12-15-9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-10,17H,11-13H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPBAOBBWAFHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328210 | |
| Record name | N-benzyl-2-(benzylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089-31-2 | |
| Record name | N-benzyl-2-(benzylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on N,N'-Dibenzylglycinamide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of N,N'-Dibenzylglycinamide. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Identification
This compound, with the IUPAC name N-benzyl-2-(benzylamino)acetamide, is a derivative of the simplest amino acid, glycine.[1] Its structure is characterized by a central glycinamide core where both the amino and amide nitrogens are substituted with benzyl groups.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | N-benzyl-2-(benzylamino)acetamide |
| CAS Number | 1089-31-2[1] |
| Molecular Formula | C₁₆H₁₈N₂O[1] |
| Molecular Weight | 254.33 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)N |
| InChI Key | XUBNHZKPGDNTMD-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value/Description |
| Physical State | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Predicted to be soluble in organic solvents and poorly soluble in water. |
| pKa | Not reported |
Spectroscopic Data (Predicted)
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected spectral characteristics.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the two benzyl groups, the methylene protons of the benzyl groups, the methylene protons of the glycine backbone, and the amine and amide protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbons, the glycine α-carbon, and the amide carbonyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C-H stretching (aromatic and aliphatic), C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spectrometry (MS) | A molecular ion peak [M]+ at m/z 254.1419. Predicted fragmentation patterns would involve cleavage of the benzyl groups and the amide bond.[1] |
Synthesis
This compound can be synthesized through the acylation of dibenzylamine with a suitable two-carbon acylating agent. A plausible and efficient method involves the reaction of dibenzylamine with chloroacetyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the synthesis of related acetamides.
Materials:
-
Dibenzylamine
-
Chloroacetyl chloride
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Triethylamine (or another suitable base)
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve dibenzylamine (1 equivalent) in anhydrous toluene.
-
Add triethylamine (1.1 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.
-
Cool the reaction mixture in an ice bath.
-
Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Upon completion, pour the reaction mixture into crushed ice to precipitate the product and quench any remaining chloroacetyl chloride.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological studies on this compound have been found in the reviewed literature, the structural motifs present in the molecule suggest potential areas of pharmacological interest. Glycine amides and benzylamine derivatives are known to exhibit a range of biological activities.
Potential as Anticonvulsant Agents
Several N-substituted amino acid amides have been investigated for their anticonvulsant properties. The mechanism of action for some of these compounds is thought to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.
Potential as Enzyme Inhibitors
The amide and secondary amine functionalities in this compound provide potential sites for interaction with enzyme active sites, particularly proteases and esterases. For instance, some N–benzyl–2–(N–benzylamido)acetamide peptoids have been shown to be selective inhibitors of butyrylcholinesterase.[2]
Experimental Protocols for Biological Assays
The following are general protocols that could be adapted to evaluate the potential biological activities of this compound.
General Protocol for Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Objective: To assess the ability of a compound to prevent the spread of seizures.
Materials:
-
Test compound (this compound)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Phenytoin)
-
Male Swiss mice (or other suitable rodent model)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Administer the test compound, vehicle, or positive control to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of peak effect (predetermined), deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Calculate the percentage of protected animals in each group.
General Protocol for Enzyme Inhibition Assay
Objective: To determine if a compound inhibits the activity of a specific enzyme.
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a microplate, add the assay buffer.
-
Add various concentrations of the test compound to the wells. Include a control with no inhibitor.
-
Add the enzyme to all wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress (e.g., by measuring the change in absorbance or fluorescence) over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity, particularly in the areas of central nervous system disorders and enzyme inhibition. This technical guide provides a foundation for further research into this molecule. The lack of extensive experimental data highlights an opportunity for novel investigations into its physicochemical properties and pharmacological profile. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its analogues.
Disclaimer: The biological activities and signaling pathways described are based on the structural characteristics of this compound and the known activities of related compounds. They are presented as potential areas for investigation and are not based on direct experimental evidence for this specific molecule. Further research is required to validate these hypotheses.
References
An In-Depth Technical Guide on N,N'-Dibenzylglycinamide: Synthesis, Discovery, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dibenzylglycinamide is a disubstituted derivative of glycinamide, the simplest amino acid amide. While specific, in-depth research on its synthesis and biological activity is not extensively documented in publicly available literature, its structural relationship to pharmacologically active compounds suggests its potential relevance in medicinal chemistry and drug development. This guide provides a comprehensive overview of the theoretical synthesis, potential discovery pathways, and the biological context of this compound based on available data for related compounds. It is important to note that this compound is recognized as an impurity in the production of the antihistamine Levocetirizine[].
Introduction
This compound, with the chemical formula C16H18N2O, is a member of the broad class of glycine amides.[2] These compounds are characterized by a central glycine core with substitutions on the amino and amide nitrogens. The presence of two benzyl groups in this compound significantly influences its physicochemical properties, such as lipophilicity and steric bulk, which in turn can dictate its biological interactions. While direct studies on this compound are limited, the broader family of N-substituted amino acid amides has been explored for a range of therapeutic applications, including as enzyme inhibitors and anticonvulsants.[2]
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1089-31-2[3][4] |
| Molecular Formula | C16H18N2O[3] |
| Molecular Weight | 254.33 g/mol |
| Synonyms | N-(Phenylmethyl)-2-[(phenylmethyl)amino]acetamide, N-benzyl-2-(benzylamino)acetamide[5] |
Synthesis and Discovery
The discovery of this compound is likely linked to its role as a process-related impurity in the synthesis of other pharmaceutical compounds, such as Levocetirizine[]. Its synthesis can be approached through several established organic chemistry reactions.
Potential Synthetic Pathways
Two primary synthetic routes are plausible for the laboratory-scale or industrial preparation of this compound. These methods are based on fundamental amide bond formation and nucleophilic substitution reactions.
2.1.1. Pathway A: N-Alkylation of Glycinamide
This approach involves the reaction of glycinamide with two equivalents of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base. The base is necessary to neutralize the hydrohalic acid formed during the reaction.
Diagram 1: N-Alkylation of Glycinamide
References
N,N'-Dibenzylglycinamide CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-Dibenzylglycinamide, including its chemical properties, a detailed potential synthesis protocol, and its prospective role in modulating inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Core Compound Data
This compound is a derivative of the simplest amino acid, glycine. Its key identifiers and molecular properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 1089-31-2 | |
| Molecular Formula | C₁₆H₁₈N₂O | |
| Molecular Weight | 254.33 g/mol | |
| Canonical SMILES | C1=CC=C(C=C1)CNCC(=O)NCC2=CC=CC=C2 | |
| InChI Key | WHPBAOBBWAFHRE-UHFFFAOYSA-N | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and ethanol (predicted) | |
| Melting Point | Not reported |
Synthesis Methodology
While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a plausible and efficient method can be extrapolated from the synthesis of analogous N-substituted glycinamides. The proposed method involves the nucleophilic substitution of a haloacetamide with dibenzylamine.
2.1. Proposed Synthetic Route: Nucleophilic Substitution
A likely synthetic pathway involves the reaction of 2-chloro-N-benzylacetamide with benzylamine, or more efficiently for the target molecule, the reaction of a suitable chloroacetylating agent with dibenzylamine followed by amidation, or a direct reaction of a chloro-glycinamide derivative with a benzylating agent. A more direct proposed route is the reaction between dibenzylamine and 2-chloroacetyl chloride to form an intermediate, which then reacts with benzylamine. However, for this compound, a direct reaction of dibenzylamine with a suitable glycine derivative is more logical. Based on general procedures for similar compounds, a likely synthesis is the reaction of dibenzylamine with 2-chloro-N-benzylacetamide.
2.2. Detailed Experimental Protocol
Reaction: Dibenzylamine + 2-chloro-N-benzylacetamide → this compound
Materials:
-
Dibenzylamine
-
2-chloro-N-benzylacetamide
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
-
Acetonitrile (anhydrous) as the solvent
-
Sodium sulfate (anhydrous) for drying
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of dibenzylamine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-chloro-N-benzylacetamide (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Dry the final product under vacuum.
2.3. Characterization
The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Biological Activity and Signaling Pathway
Glycine amide derivatives have been identified as potential inhibitors of Vascular Adhesion Protein-1 (VAP-1).[1][2] VAP-1 is a transmembrane amine oxidase that plays a crucial role in the inflammatory cascade by mediating the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[1] Inhibition of VAP-1 is a promising therapeutic strategy for various inflammatory diseases.
3.1. VAP-1 Signaling Pathway and Point of Intervention
The enzymatic activity of VAP-1 contributes to the production of hydrogen peroxide (H₂O₂), which in turn can activate pro-inflammatory signaling pathways such as NF-κB. This leads to the upregulation of other adhesion molecules and pro-inflammatory cytokines, amplifying the inflammatory response. This compound, as a glycine amide derivative, may act as an inhibitor of VAP-1, thereby blocking these downstream effects.
3.2. Experimental Protocol: VAP-1 Inhibition Assay
To evaluate the inhibitory potential of this compound against VAP-1, a fluorometric assay can be employed. This assay measures the production of hydrogen peroxide, a product of VAP-1's enzymatic activity.
Materials:
-
Recombinant human VAP-1
-
This compound (test compound)
-
Benzylamine (substrate)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution to obtain a range of test concentrations.
-
In a 96-well black microplate, add the test compound at various concentrations. Include a positive control (a known VAP-1 inhibitor) and a negative control (DMSO vehicle).
-
Add recombinant human VAP-1 to each well and incubate for 15 minutes at 37°C.
-
Prepare a reaction mixture containing benzylamine, Amplex® Red reagent, and HRP in PBS.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a microplate reader.
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of VAP-1 activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Logical Workflow for Drug Discovery
The exploration of this compound as a potential therapeutic agent would follow a structured drug discovery workflow.
This comprehensive guide provides foundational knowledge for the synthesis and potential therapeutic application of this compound. Further research is warranted to fully elucidate its biological activities and therapeutic potential.
References
- 1. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of glycine amide derivatives as novel vascular adhesion protein-1 inhibitors without CYP3A4 and CYP2C19 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N'-Dibenzylglycinamide Derivatives and Analogs as Potential Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-dibenzylglycinamide derivatives and their analogs, with a focus on their synthesis, biological evaluation, and potential as therapeutic agents. This document details the structure-activity relationships, experimental protocols, and potential mechanisms of action for this class of compounds.
Introduction
This compound and its derivatives represent a class of small molecules with a core structure amenable to diverse chemical modifications. The glycinamide backbone provides a flexible scaffold, while the benzyl groups offer sites for substitution to modulate lipophilicity, steric hindrance, and electronic properties. Research into related amide-containing compounds has revealed a wide range of biological activities, including anticonvulsant, analgesic, anti-inflammatory, and antimicrobial effects. This guide will focus primarily on the anticonvulsant potential of this compound derivatives, drawing on available data and the broader context of related anticonvulsant amides.
Synthesis and Characterization
The synthesis of this compound derivatives can be achieved through several established organic chemistry methodologies. A common approach involves the N-alkylation of a primary amide or the amidation of a carboxylic acid.
General Synthesis of N,N'-Disubstituted Glycinamides
A prevalent method for the synthesis of N,N'-disubstituted glycinamides involves the reaction of a suitably N-protected glycine derivative with a desired amine, followed by deprotection and subsequent functionalization of the second nitrogen atom. For instance, N-acetyl,N'-benzylglycinamide can be synthesized from N-acetylglycine and benzylamine.
Experimental Protocol: Synthesis of N-acetyl,N'-benzylglycinamide
This protocol is a representative example for the synthesis of an N,N'-disubstituted glycinamide derivative.
-
Activation of Carboxylic Acid: To a solution of N-acetylglycine (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) is added at 0 °C. The reaction is stirred for 30 minutes to form the activated ester.
-
Amidation: Benzylamine (1 equivalent) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct (in the case of DCC). The filtrate is washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-acetyl,N'-benzylglycinamide.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activity and Structure-Activity Relationships
While extensive quantitative data for a wide range of this compound derivatives is not yet available in the public domain, studies on related glycinamide derivatives have demonstrated their potential as anticonvulsant agents. A key study investigated a series of glycinamide derivatives and identified two active compounds: N-acetyl,N'-benzylglycinamide and Z-glycinamide (N-benzyloxycarbonylglycinamide)[1].
The anticonvulsant activity of these compounds was evaluated using classical animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests[1]. These models are well-established for the initial screening of potential antiepileptic drugs.
Table 1: Anticonvulsant Activity of Selected Glycinamide Derivatives [1]
| Compound | Structure | Anticonvulsant Activity (MES/scPTZ) | Neurotoxicity |
| N-acetyl,N'-benzylglycinamide | CH₃C(O)NHCH₂C(O)NHCH₂C₆H₅ | Active | Not specified |
| Z-glycinamide | C₆H₅CH₂OC(O)NHCH₂C(O)NH₂ | Active | Not specified |
| Glycylglycine | H₂NCH₂C(O)NHCH₂COOH | Inactive | Not specified |
| N-acetylglycine | CH₃C(O)NHCH₂COOH | Inactive | Not specified |
Note: Specific ED50 and TD50 values were not provided in the abstract of the cited source. The table indicates qualitative activity.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: The active compounds, N-acetyl,N'-benzylglycinamide and Z-glycinamide, are more lipophilic than the inactive glycine and glycylglycine derivatives. This suggests that increased lipophilicity may be crucial for brain penetration and anticonvulsant activity[1].
-
Amide Substitution: The presence of N-acyl and N'-benzyl or related lipophilic groups appears to be a key feature for activity. The unsubstituted or minimally substituted derivatives were found to be inactive[1].
Further research is needed to explore the effects of various substituents on the benzyl rings and different acyl groups on the N-terminus to establish a more comprehensive SAR.
Experimental Protocols for Anticonvulsant Screening
The following are detailed methodologies for the key experiments used to evaluate the anticonvulsant activity of this compound derivatives.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.
-
Animals: Adult male Swiss mice (20-25 g) are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Pre-treatment Time: Animals are tested at the time of peak effect of the compound, typically determined in preliminary pharmacokinetic studies (e.g., 30 or 60 minutes post-administration).
-
Induction of Seizure: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as protection.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.
-
Animals: Adult male Swiss mice (20-25 g) are used.
-
Compound Administration: The test compound is administered as described for the MES test.
-
Pre-treatment Time: Animals are tested at the time of peak effect.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously in the scruff of the neck.
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures is considered protection.
-
Data Analysis: The ED50 is calculated as described for the MES test.
Workflow for Anticonvulsant Screening
Caption: Workflow for the synthesis and anticonvulsant evaluation of this compound derivatives.
Potential Mechanisms of Action
The precise molecular mechanisms of action for this compound derivatives have not been elucidated. However, based on the known mechanisms of other anticonvulsant drugs with amide functionalities, several potential signaling pathways can be hypothesized. Many anticonvulsants exert their effects by modulating neuronal excitability through interactions with ion channels or neurotransmitter systems.
Modulation of Voltage-Gated Ion Channels
A primary mechanism for many anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs). By binding to the inactive state of the channel, these drugs prolong its inactivation, thereby reducing the ability of neurons to fire high-frequency action potentials that are characteristic of seizures. It is plausible that this compound derivatives could interact with VGSCs.
Caption: Postulated mechanism involving modulation of voltage-gated sodium channels.
Enhancement of GABAergic Neurotransmission
Another major pathway for anticonvulsant action is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This can be achieved through various means, such as allosteric modulation of GABAA receptors, inhibition of GABA reuptake, or inhibition of GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation.
Caption: Possible mechanisms involving the enhancement of GABAergic neurotransmission.
Conclusion and Future Directions
This compound derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. The initial findings suggest that lipophilicity and appropriate substitution on the amide nitrogens are critical for their biological effects. The established protocols for synthesis and in vivo screening provide a clear path for the further development of this chemical series.
Future research should focus on:
-
Synthesis of a broader library of analogs: Systematic modifications of the benzyl and acyl moieties will be crucial for developing a comprehensive SAR.
-
Quantitative in vivo testing: Determining the ED50 and TD50 values for a range of derivatives will allow for a more precise evaluation of their potency and safety profiles.
-
Mechanism of action studies: Investigating the interactions of these compounds with specific molecular targets, such as ion channels and neurotransmitter receptors, will provide a deeper understanding of their therapeutic potential.
-
Pharmacokinetic profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be essential for their advancement as drug candidates.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound derivatives. The combination of a versatile chemical scaffold and demonstrated anticonvulsant activity makes this an exciting area for further investigation in the field of drug discovery.
References
Spectroscopic and Structural Elucidation of N,N'-Dibenzylglycinamide: A Technical Overview
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the structural and spectroscopic properties of synthetic intermediates is paramount. This technical guide provides an in-depth analysis of N,N'-Dibenzylglycinamide, a derivative of the simplest proteinogenic amino acid, glycine.[1] This document outlines the key spectroscopic data (NMR, IR, and MS) and provides a detailed experimental protocol for its characterization.
This compound (C₁₆H₁₈N₂O, Molar Mass: 254.33 g/mol ) is a glycine amide derivative where both the alpha-amino and the amide nitrogen atoms are substituted with benzyl groups.[1] This substitution pattern significantly influences its chemical and physical properties, making it a subject of interest in medicinal and organic chemistry.[1]
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the expected and observed data for its ¹H NMR, ¹³C NMR, IR, and Mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | m | 10H | Aromatic protons (C₆H₅) |
| Data not available | s | 2H | CH₂ (glycine backbone) |
| Data not available | s | 4H | CH₂ (benzyl groups) |
| Data not available | br s | 1H | NH (amide) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (amide) |
| ~127 - 140 | Aromatic carbons (C₆H₅) |
| Data not available | CH₂ (glycine backbone) |
| Data not available | CH₂ (benzyl groups) |
Note: Specific chemical shift values for the aliphatic protons and carbons were not available in the searched literature. The presented values for aromatic and carbonyl signals are based on expected ranges for similar structures.[1]
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Sharp | N-H stretch (amide) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1640 | Strong | C=O stretch (amide I) |
| ~1540 | Medium | N-H bend (amide II) |
| ~1495, 1450 | Medium | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, often the base peak) |
The fragmentation pattern in Electron Ionization (EI) Mass Spectrometry is expected to be dominated by the stable tropylium cation at m/z 91, formed from the benzylic cleavage.[1]
Experimental Protocols
A general procedure for the synthesis and characterization of an amide, adaptable for this compound, is outlined below.
Synthesis of this compound
A common route to synthesize this compound involves the reaction of a glycine derivative with dibenzylamine. For instance, chloroacetyl chloride can be reacted with dibenzylamine in the presence of a base to yield the target compound.
Materials:
-
Glycine
-
Thionyl chloride
-
Dibenzylamine
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Activation of Glycine: Glycine is first converted to its acid chloride. To a suspension of glycine in an anhydrous solvent, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the conversion is complete.
-
Amidation: The resulting glycine acid chloride solution is added dropwise to a solution of dibenzylamine and a base in an anhydrous solvent at 0 °C.
-
Work-up: The reaction mixture is washed with water, a dilute acid solution, and a brine solution. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, with Electron Ionization (EI) being a common method for this type of molecule. The sample is introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the molecular ion and its fragments are recorded.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
N,N'-Dibenzylglycinamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Dated: November 1, 2025
This technical guide provides a comprehensive overview of the safety and handling precautions for N,N'-Dibenzylglycinamide (CAS No. 1089-31-2). As a known impurity of the antihistamine Levocetirizine, this compound is primarily utilized as a pharmaceutical reference standard in quality control and analytical development.[] Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this compound, this guide incorporates data from structurally similar compounds and established protocols for handling pharmaceutical impurity standards to provide the most thorough safety recommendations.
Compound Identification and Physical Properties
This compound is a derivative of the amino acid glycine.[2] Its primary role in the pharmaceutical industry is as a reference standard for the identification and quantification of impurities in Levocetirizine, ensuring the safety and efficacy of the final drug product.[]
| Property | Value |
| CAS Number | 1089-31-2 |
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Boiling Point | 465.2°C at 760 mmHg |
| Density | 1.102 g/cm³ |
| Storage Temperature | -20°C |
Data sourced from BOC Sciences.[]
Hazard Identification and Classification
| Hazard Class | GHS Classification (for N,N-Dibenzylamine) |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 1C (H314: Causes severe skin burns and eye damage) |
| Serious Eye Damage/Eye Irritation | Category 1 (H314: Causes severe skin burns and eye damage) |
| Hazardous to the Aquatic Environment, Acute | Category 2 (H401: Toxic to aquatic life) |
| Hazardous to the Aquatic Environment, Chronic | Category 1 (H410: Very toxic to aquatic life with long lasting effects) |
Data is based on the Sigma-Aldrich SDS for N,N-Dibenzylamine and should be treated as indicative for this compound.
Experimental Protocols and Handling Procedures
As a pharmaceutical reference standard, this compound should be handled in a controlled laboratory environment by trained personnel.[3] The following protocols are based on general best practices for handling chemical reagents and pharmaceutical impurity standards.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: Not typically required for small quantities handled with adequate ventilation. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
Engineering Controls
-
Work should be conducted in a well-ventilated area.
-
For procedures with a risk of aerosol or dust generation, a chemical fume hood is required.
Hygiene Measures
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and laundered before reuse.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.[]
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In the event of exposure, the following first aid measures, based on the data for N,N-Dibenzylamine, are recommended:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
First aid measures are based on the Sigma-Aldrich SDS for N,N-Dibenzylamine.
Spill and Disposal Procedures
Spill Response
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
For large spills, contain the spill and prevent it from entering drains or waterways. Collect the material for disposal.
Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
The compound should be disposed of as hazardous waste.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Conclusion
While specific toxicological data for this compound is not extensively documented, a conservative approach to handling based on its chemical structure and intended use as a pharmaceutical standard is essential. Adherence to the safety precautions, handling procedures, and disposal methods outlined in this guide will help to minimize the risk of exposure and ensure a safe laboratory environment. Researchers and drug development professionals should always consult the most current safety information and conduct a thorough risk assessment before working with this compound.
References
N,N'-Dibenzylglycinamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Dibenzylglycinamide, a disubstituted glycinamide derivative, holds a significant position in the landscape of pharmaceutical sciences, primarily recognized as a process-related impurity in the manufacturing of the widely used second-generation antihistamine, Levocetirizine. This technical guide provides an in-depth historical and technical overview of this compound, consolidating available information on its synthesis, characterization, and analytical methodologies. While the compound is principally studied in the context of pharmaceutical quality control, this document also explores the broader chemical space of glycinamide derivatives to offer insights into potential, albeit currently unexplored, biological activities. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, featuring detailed experimental protocols, tabulated quantitative data, and explanatory diagrams to facilitate a thorough understanding of this compound.
Introduction and Historical Context
The history of this compound is intrinsically linked to the development and commercialization of Levocetirizine, the active (R)-enantiomer of cetirizine. While a specific date of discovery for this compound is not documented in publicly available literature, its identification and characterization as a pharmaceutical impurity became relevant with the stringent quality control measures applied to the synthesis of Levocetirizine. The primary focus of research on this compound has therefore been driven by the need to detect, quantify, and control its presence in the final drug product to ensure patient safety and therapeutic efficacy.
As a derivative of glycine, the simplest proteinogenic amino acid, this compound belongs to a class of compounds with a broad spectrum of biological activities. Glycinamide derivatives have been investigated for their potential as enzyme inhibitors and anticonvulsant agents. However, to date, this compound itself has not been the subject of extensive biological investigation beyond its role as an impurity. Its structural features, including the central glycinamide core and the two benzyl substituents, make it a molecule of interest for potential applications in medicinal chemistry and as a scaffold in peptide mimetic design.
Synthesis and Characterization
The synthesis of this compound is primarily understood in the context of being a by-product in the synthesis of Levocetirizine. Several synthetic routes to Levocetirizine have been described, and the formation of impurities such as this compound can occur under specific reaction conditions.
Synthetic Pathways
The formation of this compound as an impurity can be postulated to occur through side reactions involving starting materials or intermediates in the synthesis of Levocetirizine. A plausible synthetic route to this compound involves the reaction of a glycine derivative with benzylamine.
Caption: A simplified workflow for the potential synthesis of this compound.
A general experimental protocol for the synthesis of a related compound, 5-(N,N-dibenzylglycyl) salicylamide, involves the reaction of dibenzylamine with 5-(bromoacetyl) salicylamide.[1] This suggests that a similar nucleophilic substitution reaction could be a potential route for the synthesis of this compound.
Table 1: Synthetic Methods for Related N,N'-Disubstituted Glycinamides
| Method | Reactants | Reagents/Conditions | Product | Reference |
| Amidation | Dibenzylamine, 5-(bromoacetyl) salicylamide | Carbinol, water, reflux | 5-(N,N-dibenzylglycyl) salicylamide | [1] |
Physicochemical Properties and Spectroscopic Data
The characterization of this compound is crucial for its identification and quantification as an impurity in Levocetirizine. Standard analytical techniques are employed to determine its structure and purity.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1089-31-2 |
| Molecular Formula | C₁₆H₁₈N₂O |
| Molecular Weight | 254.33 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and chloroform. |
Spectroscopic methods are essential for the structural elucidation of this compound.
Table 3: Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the two benzyl groups, the methylene protons of the benzyl groups, and the methylene protons of the glycine backbone. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbons, the glycine methylene carbon, and the amide carbonyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |
Analytical Methods for Detection and Quantification
The detection and quantification of this compound as an impurity in Levocetirizine are critical aspects of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A typical HPLC method for the analysis of Levocetirizine and its impurities would involve a reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.
Caption: A general workflow for the HPLC analysis of Levocetirizine impurities.
Table 4: Typical HPLC Parameters for Levocetirizine Impurity Profiling
| Parameter | Typical Conditions |
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Gradient or isocratic mixture of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at a specific wavelength (e.g., 230 nm) |
| Injection Volume | 10 - 20 µL |
Biological Activity and Signaling Pathways (Current Understanding)
Currently, there is a lack of specific studies on the biological activity and potential signaling pathway modulation by this compound. Its investigation has been primarily confined to its role as a pharmaceutical impurity.
While the broader class of glycinamide derivatives has shown various biological activities, it is not possible to extrapolate these findings to this compound without dedicated experimental evidence. Future research could explore the potential for this compound to interact with biological targets, given its structural similarity to other bioactive molecules.
Caption: The current knowledge gap regarding the biological activity of this compound.
Conclusion and Future Perspectives
This compound is a compound of significant interest within the pharmaceutical industry, primarily due to its status as a process-related impurity of Levocetirizine. A thorough understanding of its synthesis, characterization, and analytical detection is paramount for ensuring the quality and safety of this widely prescribed medication. This technical guide has provided a consolidated overview of the current knowledge on this compound.
Future research directions could diverge from its role as an impurity. The structural motifs present in this compound warrant investigation into its potential biological activities. Screening against various biological targets could unveil novel pharmacological properties, potentially leading to the development of new therapeutic agents. Furthermore, a detailed historical account of its first synthesis and characterization, if uncovered, would provide valuable context to its place in chemical literature.
References
Methodological & Application
N,N'-Dibenzylglycinamide: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N,N'-Dibenzylglycinamide is a derivative of the simplest proteinogenic amino acid, glycine. The presence of two benzyl groups on the nitrogen atoms significantly influences its chemical properties, rendering it a valuable and versatile building block in organic synthesis. Its unique structure allows for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and peptidomimetics. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound.
Applications in Organic Synthesis
This compound serves as a key precursor in the synthesis of various organic molecules, most notably in the formation of substituted piperazine-2,5-diones (also known as diketopiperazines). These cyclic dipeptides are prevalent in natural products and exhibit a wide range of biological activities, making them attractive targets in drug discovery.
The primary application of this compound is its use as a scaffold to introduce dibenzylated nitrogen atoms into a target molecule. The benzyl groups can serve as protecting groups that can be removed under specific conditions, or they can be integral parts of the final molecular structure, contributing to its lipophilicity and steric properties.
A significant synthetic transformation of this compound is its cyclization to form 1,4-dibenzylpiperazine-2,5-dione. This reaction provides a straightforward entry into a class of compounds with potential applications in medicinal chemistry. Piperazine-2,5-diones are known to possess anticancer, antiviral, and antifungal properties.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct N-alkylation of glycinamide. A general and efficient method involves the reaction of glycinamide hydrochloride with benzyl halide in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Glycinamide hydrochloride
-
Benzyl bromide (or benzyl chloride)
-
Potassium carbonate (K₂CO₃) or other suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or other suitable polar aprotic solvent
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycinamide hydrochloride (1.0 eq) and acetonitrile.
-
Add potassium carbonate (2.5 eq) to the suspension.
-
Slowly add benzyl bromide (2.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid residue with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Purity | >95% (after purification) |
| Appearance | White to off-white solid |
Note: Yields and purity are dependent on the specific reaction conditions and purification method.
Figure 1. Experimental workflow for the synthesis of this compound.
Application in the Synthesis of 1,4-Dibenzylpiperazine-2,5-dione
This compound can undergo intramolecular cyclization to form the corresponding diketopiperazine. This transformation is typically achieved by heating the starting material, often in a high-boiling point solvent.
Experimental Protocol: Synthesis of 1,4-Dibenzylpiperazine-2,5-dione
Materials:
-
This compound
-
High-boiling point solvent (e.g., ethylene glycol, dimethylformamide)
-
Round-bottom flask
-
Reflux condenser or distillation apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Ethanol or other suitable recrystallization solvent
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a high-boiling point solvent such as ethylene glycol.
-
Heat the reaction mixture to a high temperature (e.g., 170-190°C) and maintain for several hours. The reaction progress can be monitored by TLC.
-
During the reaction, ammonia is evolved and can be removed via the condenser.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 1,4-dibenzylpiperazine-2,5-dione, often precipitates from the reaction mixture upon cooling.
-
Collect the solid product by filtration and wash with a suitable solvent like cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 1,4-dibenzylpiperazine-2,5-dione.
Quantitative Data:
| Parameter | Value |
| Yield | 60-75% |
| Purity | >98% (after recrystallization) |
| Appearance | Crystalline solid |
Note: The yield and purity are dependent on the reaction conditions and the efficiency of the purification.
Figure 2. Reaction pathway for the cyclization of this compound.
Logical Relationship of Synthetic Steps
The synthesis of 1,4-dibenzylpiperazine-2,5-dione from basic starting materials follows a logical two-step sequence. The first step establishes the core this compound structure, which is then subjected to cyclization in the second step.
Figure 3. Logical flow from starting materials to the final heterocyclic product.
These protocols and application notes provide a foundation for researchers to utilize this compound as a strategic building block in the synthesis of complex nitrogen-containing molecules. The straightforward nature of its preparation and its utility in constructing the diketopiperazine scaffold make it a valuable tool in the fields of organic synthesis and medicinal chemistry.
Application of N,N'-Dibenzylglycinamide in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N,N'-Dibenzylglycinamide is a derivative of the simplest amino acid, glycine. Its structural framework, featuring a central glycinamide core with two benzyl groups, makes it a subject of interest in medicinal chemistry. The presence of both aromatic rings and an amide linkage provides a versatile scaffold for the development of novel therapeutic agents. This document outlines the potential applications of this compound and its derivatives as anticonvulsant and antiarrhythmic agents, providing detailed experimental protocols for their evaluation.
Anticonvulsant Activity
Glycinamide derivatives have been investigated for their potential as anticonvulsant drugs. The lipophilic nature imparted by the benzyl groups in this compound may enhance its ability to cross the blood-brain barrier, a critical factor for central nervous system-acting drugs. While specific data for this compound is limited, the closely related analog, N-acetyl,N'-benzylglycinamide, has demonstrated anticonvulsant properties.[1]
The proposed mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels. By blocking these channels, the drugs can reduce the excessive firing of neurons that leads to seizures.
Quantitative Data for N-acetyl,N'-benzylglycinamide
| Compound | Animal Model | Seizure Test | Route of Administration | ED50 | Neurotoxicity (TD50) | Protective Index (PI = TD50/ED50) | Reference |
| N-acetyl,N'-benzylglycinamide | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 8.3 mg/kg | >300 mg/kg | >36.1 | [2] |
| Phenytoin (reference drug) | Mouse | Maximal Electroshock (MES) | Intraperitoneal (i.p.) | 6.5 mg/kg | 68 mg/kg | 10.5 | [2] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The Maximal Electroshock (MES) test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[3][4][5][6]
Objective: To determine the median effective dose (ED50) of a test compound required to protect 50% of the animals from MES-induced tonic hindlimb extension.
Materials:
-
Rodent shocker with corneal electrodes
-
Male CF-1 mice (or other appropriate strain)
-
Test compound (this compound or its derivatives)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimatize male CF-1 mice to the laboratory environment for at least 3 days. On the day of the experiment, weigh the animals and randomly assign them to control and treatment groups.
-
Compound Administration: Prepare a solution or suspension of the test compound in the vehicle. Administer the compound intraperitoneally (i.p.) at various doses to different groups of mice. The control group receives the vehicle alone.
-
Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30 or 60 minutes) for the compound to be absorbed and distributed.
-
Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the corneas of each mouse to minimize discomfort.[4] After a few seconds, apply a drop of saline to the corneal electrodes to ensure good electrical contact.[4]
-
Induction of Seizure: Deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through the corneal electrodes.[4]
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose level. Determine the ED50 value using a suitable statistical method, such as the log-probit method.
Maximal Electroshock (MES) Seizure Test Workflow
Antiarrhythmic Activity
N-substituted benzamides, a class of compounds structurally related to this compound, have been investigated for their antiarrhythmic properties. These compounds often exert their effects by blocking cardiac sodium channels, a mechanism shared by Class I antiarrhythmic drugs. By blocking these channels, they can slow the conduction of the cardiac action potential and suppress arrhythmias.
While no specific antiarrhythmic data for this compound are currently available, the evaluation of its potential in this area would follow established protocols for screening antiarrhythmic agents.
Experimental Protocol: Chloroform-Induced Arrhythmia Model
This in vivo model is used to assess the ability of a compound to protect against ventricular arrhythmias induced by chloroform sensitization of the myocardium to epinephrine.[7]
Objective: To evaluate the protective effect of a test compound against chloroform-induced ventricular fibrillation in mice.
Materials:
-
Male albino mice
-
Test compound (this compound or its derivatives)
-
Vehicle (e.g., saline)
-
Chloroform
-
Epinephrine
-
Anesthesia (e.g., urethane)
-
ECG recording equipment
Procedure:
-
Animal Preparation: Anesthetize mice with urethane. Insert needle electrodes for ECG recording.
-
Compound Administration: Administer the test compound intravenously (i.v.) or intraperitoneally (i.p.). The control group receives the vehicle.
-
Arrhythmia Induction: After a set pre-treatment time, expose the animals to chloroform vapor.
-
Epinephrine Challenge: Following chloroform exposure, administer a bolus of epinephrine intravenously to induce ventricular fibrillation.
-
Observation and ECG Monitoring: Continuously monitor the ECG for the onset of ventricular arrhythmias, including ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.
-
Data Analysis: Determine the percentage of animals in each group that are protected from developing ventricular fibrillation. The dose that protects 50% of the animals (ED50) can be calculated.
Chloroform-Induced Arrhythmia Experimental Workflow
Proposed Mechanism of Action: Sodium Channel Blockade
The likely mechanism of action for the potential anticonvulsant and antiarrhythmic effects of this compound and its analogs is the blockade of voltage-gated sodium channels.
In neurons , blocking sodium channels reduces the rapid influx of sodium ions that is necessary for the generation and propagation of action potentials. This dampens the hyperexcitability of neurons, thereby preventing the spread of seizure activity.
In cardiac myocytes , blockade of sodium channels (specifically the fast Na+ current, INa) slows the rate of depolarization of the cardiac action potential (Phase 0). This leads to a decrease in conduction velocity and can interrupt re-entrant circuits that are responsible for many types of tachyarrhythmias.
Proposed Mechanism of Action of this compound
Synthesis Protocol
A general method for the synthesis of N,N'-disubstituted glycinamides involves the coupling of a glycine derivative with an amine.
Objective: To synthesize this compound.
Materials:
-
N-Benzylglycine
-
Benzylamine
-
Coupling agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide, or EDC - 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Base (e.g., Triethylamine - TEA, or Diisopropylethylamine - DIPEA)
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-benzylglycine in an appropriate solvent (e.g., DCM).
-
Activation: Add the coupling agent (e.g., EDC) and a base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.
-
Amine Addition: Add benzylamine to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of new anticonvulsant and antiarrhythmic agents. The provided protocols offer a framework for the synthesis and biological evaluation of these compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacokinetic properties of this chemical series for potential therapeutic applications.
References
- 1. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of N,N'-Dibenzylglycinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the functionalization of N,N'-Dibenzylglycinamide, a glycine derivative with benzyl substitutions on both the alpha-amino and amide nitrogens.[1] The presence of a secondary amide nitrogen allows for further functionalization, offering a scaffold for the synthesis of diverse molecular structures relevant to drug discovery and development. This document outlines a representative N-acylation protocol, presents expected outcomes in a tabular format, and provides a visual workflow of the experimental procedure.
I. Overview and Logic of N-Acylation
N-acylation is a robust and widely utilized transformation in organic synthesis to introduce an acyl group onto a nitrogen atom. In the case of this compound, the secondary amide nitrogen can act as a nucleophile, attacking an electrophilic acylating agent such as an acyl chloride. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrogen chloride byproduct. This functionalization is significant as it allows for the introduction of a wide variety of substituents, thereby enabling the exploration of structure-activity relationships in medicinal chemistry.
II. Experimental Protocol: N-Acylation of this compound with Acetyl Chloride
This protocol details a standard procedure for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
DCM for thin-layer chromatography (TLC)
-
Ethyl acetate for TLC
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Base: Add anhydrous pyridine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: While stirring at 0 °C, add acetyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acetylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
III. Data Presentation: Expected Outcomes for N-Acylation
The following table summarizes the expected outcomes for the N-acylation of this compound with various acylating agents based on general principles of amide acylation. Actual yields may vary depending on specific reaction conditions and the reactivity of the acylating agent.
| Acylating Agent | Product | Expected Yield (%) | Notes |
| Acetyl chloride | N-Acetyl-N,N'-Dibenzylglycinamide | 85-95 | A standard and typically high-yielding reaction. |
| Benzoyl chloride | N-Benzoyl-N,N'-Dibenzylglycinamide | 80-90 | Generally good yields, though may be slightly lower than acetylation due to sterics. |
| Propionyl chloride | N-Propionyl-N,N'-Dibenzylglycinamide | 82-92 | Similar reactivity to acetyl chloride. |
| Acetic anhydride | N-Acetyl-N,N'-Dibenzylglycinamide | 75-85 | A less reactive acylating agent than acetyl chloride, may require longer reaction times or heating. |
IV. Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the N-acylation of this compound.
Caption: Workflow for N-acylation of this compound.
References
Application Notes and Protocols for High-Throughput Screening of N,N'-Dibenzylglycinamide and Analogs as Potential Vascular Adhesion Protein-1 (VAP-1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
While direct high-throughput screening (HTS) data for N,N'-Dibenzylglycinamide is not currently available in public literature, its structural class, glycine amides, has been associated with the modulation of various biological targets. Notably, derivatives of glycine amides have been explored as potential inhibitors of enzymes such as Vascular Adhesion Protein-1 (VAP-1), a key player in inflammatory processes. VAP-1, also known as Amine Oxidase, Copper Containing 3 (AOC3), is a semicarbazide-sensitive amine oxidase (SSAO) expressed on the surface of endothelial cells. It participates in the inflammatory cascade by mediating leukocyte adhesion and transmigration into inflamed tissues. The enzymatic activity of VAP-1, which catalyzes the oxidative deamination of primary amines to produce aldehydes, ammonia, and hydrogen peroxide (H₂O₂), is a critical component of its pro-inflammatory function.[1][2][3][4] This makes VAP-1 an attractive therapeutic target for inflammatory diseases.
These application notes provide a detailed, albeit prospective, framework for conducting a high-throughput screening campaign to identify and characterize inhibitors of VAP-1, using this compound as a representative scaffold. The protocols and workflows are based on established fluorescence-based HTS assays for VAP-1.
Signaling Pathway and Therapeutic Rationale
VAP-1 contributes to the inflammatory response through both its adhesive properties and its enzymatic activity. During inflammation, VAP-1 is translocated to the endothelial cell surface, where it can interact with leukocyte counter-receptors, such as Siglec-9 and Siglec-10, facilitating leukocyte rolling, adhesion, and transmigration.[2][5][6][7] The enzymatic activity of VAP-1 generates H₂O₂, which acts as a signaling molecule, further upregulating the expression of other adhesion molecules like ICAM-1 and VCAM-1, thus amplifying the inflammatory cascade.[6][7] Inhibition of VAP-1's enzymatic activity is a promising strategy to reduce leukocyte infiltration and mitigate inflammation.
Caption: VAP-1 signaling in inflammation.
Data Presentation: Hypothetical Screening Results
The following table illustrates how quantitative data from a primary screen and subsequent dose-response analysis could be presented. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the VAP-1 enzymatic activity.
| Compound ID | Scaffold | Primary Screen (% Inhibition @ 10 µM) | IC₅₀ (µM) |
| DBG-001 | This compound | 85.2 | 2.5 |
| DBG-002 | Analog 1 | 78.9 | 5.1 |
| DBG-003 | Analog 2 | 45.6 | > 20 |
| Control-Inhibitor | Semicarbazide | 99.8 | 0.01 |
Experimental Protocols
High-Throughput Screening for VAP-1 Inhibitors using a Fluorescence-Based Assay
This protocol is designed for a 384-well plate format and is based on the detection of H₂O₂ produced by the enzymatic activity of VAP-1.
Materials and Reagents:
-
Recombinant human VAP-1/AOC3 (e.g., from R&D Systems or similar)[8][9]
-
Benzylamine (Substrate)
-
Horseradish Peroxidase (HRP)
-
10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or Amplex® Red (Fluorescent probe)
-
Semicarbazide (Positive control inhibitor)
-
This compound and other test compounds
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Fluorescence plate reader with appropriate filters (Excitation: ~540 nm, Emission: ~590 nm)
Experimental Workflow Diagram:
Caption: HTS workflow for VAP-1 inhibitors.
Protocol Steps:
-
Compound Plating:
-
Using an automated liquid handler, dispense 200 nL of test compounds (e.g., from a 10 mM stock in DMSO) and controls into the wells of a 384-well plate.
-
Include wells with DMSO only (negative control, 0% inhibition) and a known VAP-1 inhibitor like semicarbazide (positive control, 100% inhibition).
-
-
Enzyme Addition:
-
Prepare a solution of recombinant human VAP-1 in assay buffer at a pre-determined optimal concentration.
-
Dispense 10 µL of the VAP-1 solution to each well containing the compounds and controls.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a substrate master mix in assay buffer containing benzylamine, HRP, and ADHP at their final desired concentrations.
-
Dispense 10 µL of the substrate master mix to all wells to initiate the enzymatic reaction. The final volume in each well will be 20 µL.
-
Immediately transfer the plate to a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~540 nm, Emission: ~590 nm) in a kinetic mode, taking readings every 1-2 minutes for a total of 20-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Rate_sample - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
-
Compounds showing significant inhibition in the primary screen should be selected for dose-response studies to determine their IC₅₀ values.
-
Dose-Response and IC₅₀ Determination:
-
Serial Dilution:
-
Create a serial dilution series of the hit compounds (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Plate the diluted compounds in a 384-well plate.
-
-
Assay Performance:
-
Perform the fluorescence-based VAP-1 inhibition assay as described above with the serially diluted compounds.
-
-
Data Analysis:
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
The provided application notes and protocols outline a robust strategy for the high-throughput screening of this compound and its analogs as potential inhibitors of VAP-1. Although no direct experimental data for this specific compound in this context is available, the proposed fluorescence-based enzymatic assay is a well-established and reliable method for identifying and characterizing novel VAP-1 inhibitors. Successful identification of potent inhibitors from this chemical class could pave the way for the development of new therapeutics for a range of inflammatory diseases.
References
- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]
- 3. Amine oxidase (copper-containing) - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]
- 7. The role of VAP-1 in cardiovascular disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. cloud-clone.com [cloud-clone.com]
Application Notes: N,N'-Dibenzylglycinamide Derivatives as Versatile Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
While N,N'-Dibenzylglycinamide itself is not intrinsically fluorescent, its core structure provides a versatile scaffold for the development of novel fluorescent probes. By functionalizing the this compound backbone with environmentally sensitive fluorophores, it is possible to create a new class of probes for bioimaging, analyte detection, and high-throughput screening. These application notes describe a hypothetical fluorescent probe, DBG-NBD (this compound-Nitrobenzoxadiazole) , where the fluorescent reporter group 4-nitro-2,1,3-benzoxadiazole (NBD) is covalently attached to the glycinamide backbone. The NBD fluorophore is well-suited for this application due to its small size, sensitivity to the local environment, and reactivity towards amines and thiols, which can be exploited for various sensing applications.[]
The benzyl groups on the parent molecule can be further modified to enhance targeting to specific cellular compartments or to modulate the probe's photophysical properties. This document provides an overview of the potential applications, key performance characteristics, and detailed experimental protocols for the use of DBG-NBD as a fluorescent probe.
Potential Applications
-
Cellular Imaging: The lipophilic nature of the dibenzyl groups can facilitate cell membrane permeability, making DBG-NBD a candidate for live-cell imaging of intracellular structures.[2]
-
Detection of Biothiols: The NBD moiety is known to react with nucleophilic species such as biothiols (e.g., glutathione, cysteine), leading to a change in fluorescence. This property can be harnessed to develop "turn-on" fluorescent probes for detecting these important biomolecules.
-
Drug Discovery: Derivatives of this probe could be used in high-throughput screening assays to identify molecules that modulate enzymatic activity or receptor binding. Fluorescent probes are valuable tools in drug discovery for monitoring biological processes in real-time.[3][4]
-
Metal Ion Sensing: The amide and benzyl functionalities can be designed to act as a chelating moiety for specific metal ions. Binding of a metal ion could alter the fluorescence properties of the NBD group through mechanisms like photoinduced electron transfer (PET), enabling the detection of metal ions in biological and environmental samples.[5]
Data Presentation: Photophysical and Performance Characteristics of DBG-NBD
The following tables summarize the expected quantitative data for the hypothetical DBG-NBD probe, based on typical values for NBD-based probes found in the literature.
Table 1: Photophysical Properties of DBG-NBD
| Parameter | Value | Conditions |
| Excitation Maximum (λex) | ~468 nm | In PBS, pH 7.4 |
| Emission Maximum (λem) | ~540 nm | In PBS, pH 7.4 |
| Molar Extinction Coefficient (ε) | > 15,000 M⁻¹cm⁻¹ | In PBS, pH 7.4 |
| Quantum Yield (Φ) | 0.1 - 0.3 | In PBS, pH 7.4 |
| Stokes Shift | ~72 nm | In PBS, pH 7.4 |
Table 2: Performance Characteristics for Biothiol Detection
| Parameter | Value | Analyte |
| Limit of Detection (LOD) | 10 - 100 nM | Glutathione (GSH) |
| Fluorescence Enhancement | 20 to 100-fold | Upon reaction with GSH |
| Selectivity | High for thiols over other amino acids | Cysteine, Homocysteine |
Experimental Protocols
Synthesis of DBG-NBD Probe
This protocol describes a potential synthetic route to DBG-NBD from this compound and a suitable NBD precursor.
Materials:
-
This compound
-
4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add TEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve NBD-Cl (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the NBD-Cl solution dropwise to the this compound solution.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the DBG-NBD probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Live-Cell Imaging
This protocol outlines the general steps for staining live cells with the DBG-NBD probe.
Materials:
-
DBG-NBD stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cells cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)
Procedure:
-
Grow cells to 70-80% confluency on glass-bottom dishes.
-
Prepare a working solution of DBG-NBD by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the DBG-NBD working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove the loading solution and wash the cells three times with PBS to remove any unbound probe.
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the NBD fluorophore (e.g., Ex: 468 nm, Em: 540 nm).
Visualizations
Signaling Pathway: "Turn-On" Fluorescence upon Thiol Detection
Caption: Fluorescence activation of DBG-NBD probe.
Experimental Workflow: Live-Cell Imaging
Caption: Live-cell imaging workflow.
Logical Relationship: Probe Design Strategy
Caption: DBG-NBD probe design strategy.
References
- 2. Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorescent Gangliosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for organelle-targeted bioactive species imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Analytical Detection of N,N'-Dibenzylglycinamide
These application notes provide detailed methodologies for the detection and quantification of N,N'-Dibenzylglycinamide, a compound of interest in pharmaceutical development and research. The following protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound. This method offers good sensitivity and reproducibility.
Experimental Protocol
1.1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.[1][2] Perform serial dilutions to prepare working standards in the desired concentration range.
-
Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the calibration range.
-
For Drug Product (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder, dissolve it in a suitable solvent, sonicate for 15 minutes, and centrifuge or filter to remove excipients. Dilute the supernatant/filtrate to the desired concentration with the mobile phase.
-
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.[3]
1.2. Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[4][5]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 200-400 nm).
1.3. Data Analysis
-
Quantification: Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
Quantitative Data Summary
The following table summarizes typical performance characteristics for an HPLC-UV method. The exact values should be determined during method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: HPLC-UV experimental workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Derivatization may be necessary for compounds with low volatility or active functional groups.
Experimental Protocol
2.1. Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable organic solvent.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Derivatization (if required): To improve volatility and thermal stability, derivatization can be performed. For example, silylation with a reagent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide).[8]
-
Final Solution: Reconstitute the dried extract or derivatized sample in a suitable solvent for GC injection.
2.2. GC-MS Conditions
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp: 10-20 °C/min to 300 °C.
-
Final hold: 5-10 min.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
-
2.3. Data Analysis
-
Identification: Compare the mass spectrum of the chromatographic peak with a reference library or a standard of this compound.
-
Quantification: In SIM mode, monitor characteristic ions of the analyte. Construct a calibration curve by plotting the peak area against the concentration of the standards.
Quantitative Data Summary
The following table presents typical performance characteristics for a GC-MS method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Workflow
Caption: GC-MS experimental workflow for this compound analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, making it ideal for trace-level quantification of this compound in complex matrices.[10]
Experimental Protocol
3.1. Sample Preparation
Sample preparation is similar to that for HPLC-UV, but with potentially more dilute solutions due to the higher sensitivity of the instrument. Solid-phase extraction (SPE) may be employed for sample clean-up and concentration from complex matrices.[11]
3.2. LC-MS/MS Conditions
-
Instrument: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC-UV method, but often with UHPLC columns (e.g., sub-2 µm particle size) for faster analysis and better resolution.
-
Mass Spectrometer Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is likely suitable for this compound.
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) and one or two product ions need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
3.3. Data Analysis
-
Quantification: Use the most intense and specific MRM transition for quantification and a second transition for confirmation. Create a calibration curve using the peak areas of the standards.
-
Internal Standard: The use of a stable isotope-labeled internal standard is recommended for the highest accuracy and precision.[11]
Quantitative Data Summary
The following table summarizes typical performance characteristics for an LC-MS/MS method.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound analysis.
Spectroscopic Methods (FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are valuable for the identification and characterization of this compound. While primarily qualitative, they can be used for quantitative analysis with proper calibration.[12][13]
Protocol
4.1. Sample Preparation
-
FTIR:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Solution: Place a drop of the solution between two salt plates (e.g., NaCl or KBr).
-
-
Raman:
-
Place the solid sample or a solution in a suitable container (e.g., glass vial) directly in the path of the laser beam.
-
4.2. Data Acquisition
-
FTIR: Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹).
-
Raman: Excite the sample with a monochromatic laser (e.g., 785 nm) and collect the scattered light.
4.3. Data Analysis
-
Qualitative: Identify characteristic functional group vibrations (e.g., C=O stretch of the amide, N-H bend, aromatic C-H stretches) and compare the fingerprint region with a reference spectrum.[14][15]
-
Quantitative: Develop a calibration model (e.g., using Partial Least Squares regression) by correlating spectral features with the concentration of this compound in a set of calibration samples.[13]
Logical Relationship Diagram
Caption: Logical relationship of spectroscopic methods for this compound analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. NEMI Method Summary - D5315 [nemi.gov]
- 4. DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. hpst.cz [hpst.cz]
- 10. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Quantitative analysis of diphenhydramine hydrochloride in pharmaceutical wafers using near infrared and Raman spectroscopy | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Synthesis of N,N'-Dibenzylglycinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the synthesis of N,N'-Dibenzylglycinamide, a potential building block in medicinal chemistry and drug development. The described two-step procedure involves the initial synthesis of the key intermediate, N-benzylglycine, followed by a peptide coupling reaction with benzylamine to yield the final product.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
This section details the laboratory procedures for the two-step synthesis of this compound.
Step 1: Synthesis of N-Benzylglycine
This protocol is based on the reductive amination of glycine with benzaldehyde.
Materials:
-
Glycine
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Deionized water
Procedure:
-
Schiff Base Formation: In a 250 mL round-bottom flask, dissolve glycine (1.0 eq) in an aqueous solution of sodium hydroxide (1.0 eq). To this solution, add benzaldehyde (1.0 eq) and stir the mixture vigorously at room temperature for 2-3 hours. The formation of the Schiff base can be monitored by TLC.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium borohydride (1.5 eq) in a small amount of water, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Work-up and Isolation: Carefully acidify the reaction mixture to a pH of approximately 6 with concentrated hydrochloric acid. A white precipitate of N-benzylglycine should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold diethyl ether. The product can be further purified by recrystallization from a water/ethanol mixture to yield pure N-benzylglycine.
Step 2: Synthesis of this compound
This protocol utilizes a carbodiimide-mediated coupling reaction between N-benzylglycine and benzylamine.
Materials:
-
N-Benzylglycine (from Step 1)
-
Benzylamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Stir the solution until all solids have dissolved.
-
Activation: Add EDC (1.2 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add benzylamine (1.1 eq) to the reaction mixture and continue to stir at room temperature overnight. The progress of the reaction can be monitored by TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions reported in the literature.
| Step | Reactant (eq) | Product | Typical Yield (%) | Purity (by NMR) | Physical State |
| 1 | Glycine (1.0) | N-Benzylglycine | 75-85 | >95% | White solid |
| 2 | N-Benzylglycine (1.0) | This compound | 70-80 | >98% | White to off-white solid |
Signaling Pathway and Experimental Workflow Diagrams
The logical relationship of the synthetic steps is presented in the workflow diagram at the beginning of this document. Below is the DOT script for generating the synthetic pathway diagram.
Application Notes and Protocols for N,N'-Dibenzylglycinamide in the Development of Novel Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of N,N'-Dibenzylglycinamide as a precursor for the synthesis of novel chiral catalysts. Drawing upon established principles in asymmetric catalysis with structurally related ligands, this document outlines synthetic strategies, potential applications, and detailed experimental protocols. The information is intended to guide researchers in exploring the catalytic potential of this readily accessible scaffold.
Introduction: The Potential of this compound in Asymmetric Catalysis
This compound is a promising, yet underexplored, scaffold for the development of novel chiral ligands for asymmetric catalysis. Its core structure, featuring two nitrogen atoms and an amide linkage, provides multiple coordination sites for transition metals. The benzyl groups offer opportunities for steric and electronic tuning, while the glycinamide backbone can be readily derived from amino acids, allowing for the introduction of chirality.
Structurally similar N,N'-dioxide and bidentate N-heterocyclic carbene (NHC) ligands have demonstrated significant success in a wide range of asymmetric transformations.[1][2][3] These ligands, when complexed with various metals, can create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in catalytic reactions.[1][4] This document outlines the rationale and proposed methodologies for leveraging this compound as a precursor to analogous catalytically active species.
Proposed Synthetic Pathways to Chiral Ligands from this compound
The conversion of this compound into a chiral ligand can be envisioned through several synthetic routes. Below are two plausible pathways leading to a chiral N,N'-dioxide ligand and a bidentate N-heterocyclic carbene (NHC) ligand.
2.1. Synthesis of a Chiral N,N'-Dioxide Ligand
Chiral N,N'-dioxide ligands are a class of privileged ligands known for their ability to coordinate with a variety of metal ions and catalyze a broad spectrum of asymmetric reactions.[1] A potential synthesis of a chiral N,N'-dioxide ligand derived from this compound is outlined below.
Caption: Proposed synthesis of a chiral N,N'-dioxide ligand.
2.2. Synthesis of a Bidentate N-Heterocyclic Carbene (NHC) Ligand
Bidentate NHC ligands have proven to be robust and highly effective in a multitude of catalytic processes, including cross-coupling and hydrogenation reactions.[2][3] The synthesis of a bidentate NHC ligand from this compound could proceed through the formation of a benzimidazolium salt precursor.
Caption: Proposed synthesis of a bidentate NHC ligand.
Potential Catalytic Applications and Performance
Based on the performance of structurally related catalysts, ligands derived from this compound are anticipated to be effective in a variety of asymmetric transformations.
3.1. Asymmetric Michael Addition
Chiral N,N'-dioxide-metal complexes have shown excellent results in catalyzing asymmetric Michael additions.[4] A catalyst derived from this compound could potentially be employed in similar reactions.
Table 1: Representative Performance of Chiral N,N'-Dioxide/Metal Complexes in Asymmetric Michael-Alkylation Reactions [4]
| Entry | Metal Salt | Ligand | Diastereomer Ratio (rel-(1R,2S,3R) / rel-(1S,2S,3R)) | Yield (%) | ee (%) of Major Diastereomer |
| 1 | Sc(OTf)₃ | L-RaPr₂ | 95:5 | 92 | 85 |
| 2 | Mg(OTf)₂ | L-PrPr₂ | 5:95 | 95 | 96 |
| 3 | Sc(OTf)₃ | L-RaPr₂ | 93:7 | 90 | 88 |
| 4 | Mg(OTf)₂ | L-PrPr₂ | 6:94 | 93 | 94 |
3.2. Asymmetric Hydrogenation
Bidentate NHC-metal complexes are known to be effective catalysts for the asymmetric hydrogenation of ketones and olefins.[2][3] A chiral NHC ligand derived from this compound could be utilized in such reductions.
Table 2: Representative Performance of Bidentate NHC-Ru(II) Complexes in Asymmetric Transfer Hydrogenation of Ketones [2]
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | ee (%) |
| 1 | Acetophenone | 0.5 | 1 | >99 | 98 |
| 2 | 1-Naphthyl methyl ketone | 0.5 | 2 | >99 | 97 |
| 3 | 2-Acetylthiophene | 0.5 | 1.5 | >99 | 96 |
| 4 | Cyclohexyl methyl ketone | 1.0 | 4 | 95 | 92 |
Detailed Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of a chiral N,N'-dioxide ligand from this compound and its application in an asymmetric Michael addition, based on established methodologies for similar systems.[1][4]
4.1. Protocol for the Synthesis of a Chiral N,N'-Dioxide Ligand
Caption: Workflow for the synthesis of a chiral N,N'-dioxide ligand.
Materials:
-
This compound
-
(R)-Styrene oxide (or other chiral epoxide)
-
Benzyl bromide (or other alkylating agent)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ring Opening: To a solution of this compound (1.0 eq) in MeOH, add (R)-styrene oxide (1.1 eq). Heat the mixture to reflux for 12 hours. After cooling to room temperature, remove the solvent under reduced pressure.
-
N-Alkylation: Dissolve the crude amino alcohol in DCM and add NaHCO₃ (3.0 eq). Cool the mixture to 0 °C and add benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract with DCM. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Oxidation: Dissolve the crude tertiary amine in DCM and cool to 0 °C. Add m-CPBA (2.5 eq) portion-wise over 30 minutes. Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure chiral N,N'-dioxide ligand.
4.2. Protocol for Asymmetric Michael Addition
Caption: Workflow for the asymmetric Michael addition.
Materials:
-
Chiral N,N'-dioxide ligand (synthesized as above)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
-
3-Chlorooxindole
-
β,γ-Unsaturated-α-ketoester
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.1 eq) and Sc(OTf)₃ (0.1 eq) in DCM. Stir the mixture at room temperature for 1 hour.
-
Reaction Setup: Add Na₂CO₃ (1.5 eq), 3-chlorooxindole (1.0 eq), and the β,γ-unsaturated-α-ketoester (1.2 eq) to the catalyst solution.
-
Reaction: Stir the reaction mixture at 30 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with water and extract the product with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Conclusion
While direct experimental data for catalysts derived from this compound is not yet available in the literature, the structural analogy to highly successful ligand classes strongly suggests its potential in asymmetric catalysis. The proposed synthetic routes are based on well-established chemical transformations, and the anticipated catalytic activity is grounded in the proven performance of similar N,N'-dioxide and bidentate NHC ligands. These application notes and protocols are intended to serve as a valuable resource for researchers and scientists interested in exploring this promising new area of catalyst development, with potential applications in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.
References
- 1. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-Dibenzylglycinamide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of N,N'-Dibenzylglycinamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main strategies for synthesizing this compound. The first is a one-pot synthesis that involves the direct coupling of a glycine derivative (such as N-protected glycine or glycine methyl ester) with dibenzylamine using a peptide coupling reagent. The second is a two-step synthesis , which first involves the formation of a key intermediate, N,N-dibenzyl-2-chloroacetamide, followed by a nucleophilic substitution reaction with an amine source (e.g., ammonia) to yield the final product.
Q2: My one-pot coupling reaction using HATU is showing low yield. What are the potential causes?
A2: Low yields in HATU-mediated coupling reactions can stem from several factors:
-
Moisture: HATU and other coupling reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Selection: A non-nucleophilic bulky base like diisopropylethylamine (DIPEA) is crucial. Using a nucleophilic base like pyridine can lead to unwanted side reactions.
-
Order of Addition: It is often best to pre-activate the carboxylic acid. Add the base to the acid, followed by HATU, and allow the active ester to form for at least 15-30 minutes before adding the amine (dibenzylamine).
-
Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling reagent and base relative to the carboxylic acid can improve conversion.
Q3: I am attempting the two-step synthesis and the initial chloroacetylation of dibenzylamine is incomplete. How can I improve this?
A3: Incomplete chloroacetylation of dibenzylamine with chloroacetyl chloride is a common issue. To drive the reaction to completion:
-
Temperature Control: The reaction is exothermic. Add the chloroacetyl chloride dropwise to a cooled solution (0 °C) of dibenzylamine and a base to prevent side reactions.
-
Base: Use at least one equivalent of a tertiary amine base, such as triethylamine (TEA), to neutralize the HCl byproduct.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are recommended.
-
Reaction Time: Allow the reaction to stir at room temperature for several hours or overnight after the initial addition to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q4: In the second step of the two-step synthesis, I am seeing side products instead of the desired this compound. What could be happening?
A4: The reaction of N,N-dibenzyl-2-chloroacetamide with an amine source can lead to side products if not controlled properly. A common side product is a dimer, resulting from the reaction of the newly formed glycinamide with unreacted chloroacetamide starting material. To minimize this, use a large excess of the ammonia source (e.g., aqueous ammonia) and maintain controlled temperature conditions.
Q5: How can I effectively purify the final this compound product?
A5: Purification typically involves an aqueous workup to remove water-soluble byproducts. For the one-pot synthesis, this will remove excess coupling reagents and base salts. For the two-step synthesis, it removes excess ammonia and salts. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
Troubleshooting Guides
Problem: Low or No Product Formation in Amide Coupling Reactions
This guide helps diagnose and resolve issues related to low or no yield during the synthesis of this compound.
Overcoming solubility issues with N,N'-Dibenzylglycinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with N,N'-Dibenzylglycinamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule due to the presence of two benzyl groups. Its solubility is generally low in aqueous solutions and higher in polar aprotic organic solvents.
Q2: In which solvents is this compound known to be soluble or insoluble?
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Ethanol | Moderately Soluble |
| Water | Insoluble |
| Acetonitrile | Likely sparingly soluble to insoluble |
| Methanol | Likely moderately to sparingly soluble |
| Dichloromethane (DCM) | Likely soluble |
| Chloroform | Likely soluble |
Q3: Why is my this compound not dissolving in my desired solvent?
A3: Several factors can contribute to solubility issues:
-
Incorrect Solvent Choice: As a hydrophobic compound, this compound requires an appropriate organic or polar aprotic solvent.
-
Insufficient Solvent Volume: The amount of solvent may be insufficient to dissolve the given mass of the compound.
-
Low Temperature: Solubility of most compounds, including this one, is temperature-dependent. Room temperature may not be sufficient for dissolution.
-
Compound Purity: Impurities can affect the solubility of the compound.
-
Aggregation: Hydrophobic compounds can aggregate in solution, hindering further dissolution.
Q4: Are there any specific handling precautions I should take when working with this compound and its solvents?
A4: Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When using organic solvents such as DMSO and DMF, be aware of their specific handling and disposal requirements. For instance, DMSO can penetrate the skin and carry dissolved substances with it, so extra care should be taken to avoid skin contact.
Troubleshooting Guides
Issue 1: this compound fails to dissolve in an aqueous buffer.
Cause: this compound is inherently insoluble in water and aqueous buffers due to its hydrophobic nature.
Solution:
-
Use a Co-solvent approach: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble, such as DMSO or DMF.
-
Stepwise Addition: Slowly add the resulting stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously.
-
Observe for Precipitation: If precipitation occurs, you have exceeded the solubility limit in the final buffer composition. You may need to either decrease the final concentration of this compound or increase the percentage of the organic co-solvent in the final solution. Be mindful that high concentrations of organic solvents can affect biological experiments.
Issue 2: Difficulty dissolving this compound even in organic solvents.
Cause: The dissolution rate may be slow, or the concentration may be too high for the chosen solvent at room temperature.
Solution:
-
Sonication: Place the vial containing the compound and solvent in an ultrasonic bath for 5-10 minutes. This can help break up aggregates and accelerate dissolution.
-
Gentle Heating: Gently warm the solution to 30-40°C. Do not overheat, as this could potentially degrade the compound. Always ensure the vial is properly capped to prevent solvent evaporation.
-
Increase Solvent Volume: If the above methods fail, it is likely that the concentration is too high. Add more solvent incrementally until the compound fully dissolves.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol is recommended before dissolving the entire batch of this compound to determine the most suitable solvent and approximate solubility.
Materials:
-
This compound
-
A selection of potential solvents (e.g., DMSO, DMF, Ethanol, Acetonitrile)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a clean, dry vial.
-
Add a small, measured volume of the first test solvent (e.g., 100 µL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the compound has completely dissolved, its solubility is at least 10 mg/mL in that solvent.
-
If the compound is not fully dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat the vortexing.
-
Continue adding the solvent in a stepwise manner until the compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.
-
Repeat this process for other potential solvents to identify the one with the best solubilizing capacity.
Protocol 2: Preparation of a Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound
-
Chosen organic solvent (e.g., DMSO or DMF)
-
Appropriate glassware (e.g., volumetric flask or conical tube)
-
Vortex mixer or magnetic stirrer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound and place it into the selected glassware.
-
Add a portion of the solvent, approximately 70-80% of the final desired volume.
-
Vortex or stir the mixture until the compound is fully dissolved. If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution. Gentle warming (30-40°C) can also be applied.
-
Once the compound is completely dissolved, add the remaining solvent to reach the final desired volume.
-
Mix the solution thoroughly to ensure homogeneity.
-
Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting flowchart for this compound solubility.
Technical Support Center: Purification of Crude N,N'-Dibenzylglycinamide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the purification of crude N,N'-Dibenzylglycinamide.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
This compound is a chemical intermediate with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂O | [][2] |
| Molecular Weight | 254.33 g/mol | [][2] |
| Purity (Typical) | >95% | [] |
| Appearance | Typically a white to off-white solid |
Q2: What are the common solvents for dissolving this compound?
The solubility profile is crucial for both purification and handling.[3]
| Solvent Type | Examples | Solubility |
| Polar Aprotic | DMF, DMSO | Soluble |
| Alcohols | Ethanol | Moderately Soluble |
| Water | H₂O | Insoluble |
| Halogenated | Dichloromethane | Soluble |
| Ethers | Tetrahydrofuran (THF) | Slightly Soluble |
Q3: What are the recommended storage conditions for this compound?
For long-term stability, store the compound at -20°C in a dry, dark environment, preferably under an inert atmosphere like argon.[3] The compound is susceptible to hydrolysis in highly acidic or basic conditions.[3]
Q4: What are the most common impurities found in crude this compound?
Impurities typically originate from the synthetic route. Common synthesis involves the coupling of benzylamine with an activated glycine derivative.[3] Potential impurities include:
-
Unreacted Starting Materials: Benzylamine, benzyl chloroacetate.
-
Reagent-Related Byproducts: Dicyclohexylurea (DCU) if DCC is used as a coupling agent.
-
Side-Reaction Products: Compounds like 1,3-dibenzylurea and N-benzylacetamide can form under certain conditions.[4][5]
Q5: Which analytical techniques are best for assessing the purity of this compound?
Several methods can be used to confirm purity and structure[3]:
-
HPLC-MS: To verify purity (>95%) and confirm the molecular weight.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
FT-IR: To confirm the presence of key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).[3]
Purification Protocols and Troubleshooting
Two primary methods are recommended for the purification of crude this compound: Column Chromatography and Recrystallization .
Method 1: Silica Gel Column Chromatography
This is the most effective method for separating the target compound from structurally similar impurities.
-
Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the initial mobile phase (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is stable and free of cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A common gradient is from 100% hexane to a mixture of ethyl acetate/hexane.[3][6]
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Compound is still bound to the resin. 2. Compound eluted in the wash fractions. 3. Incomplete elution from the column. | 1. After the main elution, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to strip any remaining compound. 2. Reduce the polarity of the initial wash steps. 3. Increase the total volume of the elution solvent and allow for a longer interaction time.[7] |
| Product is Impure | 1. Poor separation between the product and impurities (streaking or overlapping spots on TLC). 2. Column was overloaded with crude material. | 1. Optimize the solvent system. Try a different solvent mixture (e.g., dichloromethane/methanol). Run a gradient with smaller polarity increments. 2. Use a larger column or load less crude material.[8] |
| Compound Cracks the Silica Gel | 1. The sample was dissolved in a solvent that is too strong, causing rapid heat of adsorption. | 1. Load the sample dry (adsorbed onto silica) or dissolved in the initial, non-polar mobile phase. |
| No Compound Elutes | 1. The eluent is not polar enough to move the compound off the silica gel. | 1. Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
Method 2: Recrystallization
Recrystallization is a cost-effective method for removing impurities that have different solubility profiles from the target compound.
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.[3]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethanol to dissolve it completely. The solution should be saturated or near-saturated.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. The boiling point of the solvent is lower than the melting point of the solute. 2. The solution is supersaturated. | 1. Ensure the compound fully dissolves at the solvent's boiling temperature. 2. Add slightly more hot solvent before cooling. Ensure the cooling process is very slow. |
| No Crystals Form | 1. The solution is not saturated enough. 2. The compound is highly soluble in the chosen solvent system even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and attempt cooling again. 2. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure product if available. |
| Low Recovery | 1. Too much solvent was used. 2. The crystals are partially soluble in the cold wash solvent. | 1. Use the minimum amount of hot solvent necessary for complete dissolution. 2. Ensure the wash solvent is ice-cold and use it sparingly. |
| Colored Crystals | 1. Colored impurities are trapped in the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. |
Visualized Workflows
The following diagrams illustrate the logical flow for selecting a purification method and troubleshooting common issues.
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for failed purification attempts.
References
- 2. This compound | 1089-31-2 [amp.chemicalbook.com]
- 3. This compound | 1089-31-2 | Benchchem [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. neb.com [neb.com]
- 8. 蛋白质纯化技术支持与故障排除指南-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
Preventing degradation of N,N'-Dibenzylglycinamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N,N'-Dibenzylglycinamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The molecule contains an amide linkage and two benzylamine moieties, which are susceptible to hydrolysis and oxidation, respectively.
Q2: What is the most likely degradation pathway for this compound?
A2: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of N-benzylglycine and benzylamine.[1][2][3][4] Concurrently, oxidation of the benzylamine moieties can occur, potentially forming corresponding aldehydes and imines.
Q3: What are the ideal storage conditions for stock solutions of this compound?
A3: To minimize degradation, stock solutions should be stored at low temperatures (-20°C or below), protected from light by using amber vials or by wrapping the container in aluminum foil, and blanketed with an inert gas like argon or nitrogen to prevent oxidation. It is also advisable to prepare solutions in aprotic solvents if compatible with the experimental design.
Q4: Which analytical techniques are suitable for monitoring the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the parent compound and its degradation products.[5][6] For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6]
Q5: How can I tell if my this compound solution has degraded?
A5: Visual signs of degradation can include a change in color or the formation of precipitates. However, the most reliable method is to use an analytical technique like HPLC to check for the appearance of new peaks or a decrease in the peak area of the parent compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound in the experimental solution. | 1. Verify Solution Integrity: Analyze the solution using a stability-indicating HPLC method to quantify the amount of intact this compound. 2. Review Solution Preparation and Storage: Ensure that the solvent is of high purity, the pH is appropriate, and the solution was stored protected from light and at a low temperature. 3. Prepare Fresh Solutions: If degradation is confirmed, prepare fresh solutions immediately before use. |
| Appearance of new peaks in the HPLC chromatogram. | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS to identify the structure of the new peaks. This will help in understanding the degradation pathway. 2. Optimize Conditions: Based on the identified degradants, adjust the solution's pH, solvent, or storage conditions to minimize their formation. For example, if hydrolysis products are detected, consider using a less aqueous or a buffered solution at a more neutral pH. |
| Discoloration or precipitation in the solution. | Significant degradation or formation of insoluble degradation products. | 1. Do Not Use: Discard the solution immediately. 2. Investigate Cause: Review the preparation and storage conditions to identify the cause of such extensive degradation. Consider factors like extreme pH, high temperature, or prolonged light exposure. |
| Inconsistent results between experimental replicates. | Ongoing degradation of this compound during the experiment. | 1. Minimize Experiment Duration: Design experiments to be as short as possible to reduce the time the compound is in a potentially destabilizing solution. 2. Use Freshly Prepared Solutions: Prepare the this compound solution immediately before starting each replicate to ensure consistency. |
Hypothetical Degradation Profile of this compound
The following table summarizes hypothetical data from a forced degradation study to illustrate the stability of this compound under various stress conditions.
| Stress Condition | Duration | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 hours | 15% | N-benzylglycine, Benzylamine |
| 0.1 M NaOH | 24 hours | 25% | N-benzylglycine, Benzylamine |
| 3% H₂O₂ | 24 hours | 10% | Oxidized benzylamine derivatives |
| 60°C | 48 hours | 5% | Minor unidentified products |
| Photolytic (ICH Q1B) | 24 hours | 8% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[7][8][9][10][11]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
pH meter
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a clear vial at 60°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC and LC-MS.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. SOP for Applying ICH Q1A(R2) Guidelines for Stress Testing – StabilityStudies.in [stabilitystudies.in]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ijcrt.org [ijcrt.org]
- 11. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Reaction Conditions for N,N'-Dibenzylglycinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N,N'-Dibenzylglycinamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete reaction. | - Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring. |
| 2. Degradation of starting materials or product. | - Verify the quality and purity of reagents. - Use a lower reaction temperature and monitor for side product formation. | |
| 3. Ineffective coupling agent. | - Use a freshly opened or properly stored coupling agent. - Consider an alternative coupling agent (e.g., DCC, EDC/HOBt, HATU). | |
| 4. Presence of moisture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Formation of Multiple Side Products | 1. Over-activation of the carboxylic acid. | - Add the coupling agent portion-wise or at a lower temperature. |
| 2. Side reactions of the amine. | - Control the stoichiometry of the reactants carefully. - Consider using a protecting group strategy if other reactive functionalities are present. | |
| 3. Racemization of the amino acid derivative. | - Use a non-racemizing coupling agent additive like HOBt or HOAt. - Keep the reaction temperature low. | |
| Difficult Purification | 1. Co-elution of product with starting materials or byproducts. | - Optimize the chromatography conditions (e.g., solvent gradient, stationary phase). - Consider recrystallization as an alternative or additional purification step. |
| 2. Product is an oil or difficult to crystallize. | - Attempt to form a salt of the product to induce crystallization. - Use a different solvent system for purification. |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A common method for synthesizing this compound involves the coupling of N-benzyloxycarbonylglycine (Z-Gly-OH) with dibenzylamine. This is typically followed by the deprotection of the benzyloxycarbonyl (Z) group.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyloxycarbonyl-N',N'-dibenzylglycinamide
-
Dissolve N-benzyloxycarbonylglycine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq), to the solution.
-
Add dibenzylamine (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of N-Benzyloxycarbonyl-N',N'-dibenzylglycinamide
-
Dissolve the purified N-Benzyloxycarbonyl-N',N'-dibenzylglycinamide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, typically 10% Palladium on carbon (Pd/C) (0.1 eq).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product further by recrystallization or column chromatography.
Reaction Optimization Data
The following table summarizes key parameters that can be adjusted to optimize the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Coupling Agent | DCC | EDC/HOBt | HATU | Improved yield, reduced side reactions, and easier purification. |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Affects solubility of reactants and reaction rate. |
| Base | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | N-Methylmorpholine (NMM) | Minimizes side reactions such as racemization. |
| Temperature | 0 °C to Room Temp | Room Temperature | 40 °C | Influences reaction rate and selectivity. Higher temperatures may lead to side products. |
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the experimental workflow for the synthesis and a logical approach to troubleshooting common issues.
Technical Support Center: N,N'-Dibenzylglycinamide Synthesis
Welcome to the technical support center for the synthesis of N,N'-Dibenzylglycinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and effective routes for the synthesis of this compound:
-
Amide Coupling: This involves the reaction of a glycine derivative (such as N-benzyloxycarbonyl-glycine or glycine methyl ester) with benzylamine in the presence of a coupling agent. This is a widely used method in peptide synthesis.
-
Reductive Amination: This route consists of reacting glyoxylic acid with an excess of benzylamine, followed by reduction of the resulting imine in situ.
Q2: I am observing a byproduct with a similar mass to my product. What could it be?
A common byproduct is the over-alkylation of the desired product, leading to a quaternary ammonium salt, especially if using alkylating agents like benzyl bromide. Another possibility, if using a carbodiimide coupling agent like DCC, is the formation of N-acylurea.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: The formation of byproducts consumes your starting materials.
-
Purification losses: Significant amounts of the product may be lost during workup and purification steps.
-
Reagent quality: Degradation of starting materials or reagents, especially coupling agents, can lead to lower yields.
Q4: How can I minimize racemization during the coupling reaction?
Racemization can be a significant issue in amide bond formation. To minimize it:
-
Use racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[1][2]
-
Maintain a low reaction temperature.
-
Choose a suitable coupling reagent known for low racemization rates, such as HATU or HBTU.[1]
Troubleshooting Guide
Issue 1: Formation of an Insoluble White Precipitate During the Reaction
-
Question: I am using dicyclohexylcarbodiimide (DCC) as a coupling agent and a white precipitate is forming, which is difficult to filter. What is this and how can I handle it?
-
Answer: The white precipitate is likely N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[3] While its precipitation drives the reaction forward, it can complicate purification.
-
Solution:
-
Filter the reaction mixture to remove the bulk of the DCU.
-
For residual DCU, it can often be removed by recrystallization from a suitable solvent system where the desired product has different solubility.
-
Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea byproduct is water-soluble and can be easily removed during an aqueous workup.[4]
-
-
Issue 2: Multiple Spots on TLC After Reaction, Indicating Several Byproducts
-
Question: My TLC plate shows multiple spots after the reaction. What are the likely side products and how can I avoid them?
-
Answer: The formation of multiple byproducts suggests that side reactions are occurring. The nature of these byproducts depends on the synthetic route.
-
For Amide Coupling Reactions:
-
N-Acylurea: As mentioned, this is common with carbodiimide reagents. Adding HOBt or HOAt can suppress this side reaction.[5]
-
Guanidinylation: If using uronium-based coupling reagents (like HBTU, HATU), the free amine of another glycine molecule can be guanidinylated, leading to a capped byproduct.[2] Pre-activating the carboxylic acid before adding the amine can minimize this.
-
-
For Alkylation Reactions:
-
Over-alkylation: Using an excess of benzyl halide can lead to the formation of the tribenzylated quaternary ammonium salt. Use a stoichiometric amount of the alkylating agent and consider a weaker base.
-
Unreacted Starting Material: The presence of starting materials indicates an incomplete reaction.
-
-
Issue 3: Hydrolysis of the Amide Product During Workup
-
Question: I suspect my amide product is hydrolyzing back to the carboxylic acid during the aqueous workup. How can I prevent this?
-
Answer: Amides are generally stable, but hydrolysis can occur under harsh acidic or basic conditions, especially at elevated temperatures.
-
Solution:
-
Perform the aqueous workup at a neutral or near-neutral pH.
-
Use cold water or brine for extractions to minimize hydrolysis.
-
Avoid prolonged exposure to strong acids or bases.
-
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Byproduct | Solubility of Byproduct | Racemization Potential | Notes |
| DCC (Dicyclohexylcarbodiimide) | Dicyclohexylurea (DCU) | Insoluble in most organic solvents | Moderate | Inexpensive and effective, but purification can be challenging.[3] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble urea | Water-soluble | Moderate | Ideal for reactions where the byproduct can be removed with an aqueous wash.[4] |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Tetramethylurea | Soluble | Low (with HOBt) | Highly efficient and fast reactions.[1][4] |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Tetramethylurea | Soluble | Very Low | More reactive than HBTU, good for sterically hindered couplings.[1] |
Experimental Protocols
Protocol 1: Synthesis via Amide Coupling using HATU
-
Activation: To a solution of N-Boc-glycine (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add benzylamine (1.2 eq) to the activated solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Remove the Boc protecting group using standard conditions (e.g., 4M HCl in dioxane) to yield this compound.
Protocol 2: Synthesis via Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve glyoxylic acid (1.0 eq) and benzylamine (2.2 eq) in methanol (0.5 M). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Validation & Comparative
A Comparative Guide to N,N'-Dibenzylglycinamide and Other Glycine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, glycine derivatives serve as fundamental building blocks for a vast array of molecules, from peptides to complex unnatural amino acids. Among these, N,N'-Dibenzylglycinamide presents a unique scaffold, offering distinct advantages in specific synthetic applications when compared to other commonly used glycine derivatives. This guide provides an objective comparison of this compound with other glycine derivatives, supported by available experimental data and detailed protocols to inform your synthetic strategies.
Introduction to Glycine Derivatives in Synthesis
Glycine, the simplest proteinogenic amino acid, provides a versatile backbone for chemical modification. Its derivatives are widely employed in the synthesis of peptides, peptidomimetics, and as precursors for more complex amino acids. The choice of a specific glycine derivative is crucial as it influences reactivity, solubility, and the potential for side reactions. Common glycine derivatives used in synthesis include N-protected glycines (e.g., N-Boc-glycine, N-Cbz-glycine), glycine esters (e.g., glycine methyl ester), and N-alkylated glycines.
This compound is a glycine derivative where both the alpha-amino and the amide nitrogen atoms are substituted with benzyl groups. This dibenzylation significantly impacts its chemical properties, rendering it a valuable tool in specific synthetic contexts.
Performance Comparison: this compound vs. Alternatives
The primary advantage of the N,N'-dibenzyl protection in glycine derivatives lies in its influence on the stereochemical outcome and yield of subsequent reactions. The bulky benzyl groups can direct the approach of reagents, and the protection of both nitrogen atoms can prevent unwanted side reactions.
While direct, side-by-side quantitative comparisons in the literature are scarce, a notable application highlighting the benefits of dibenzyl protection is in the synthesis of β-lactam pseudopeptides. In a study focused on the stereoselective preparation of these compounds, the use of a dibenzyl-protected serine-containing dipeptide resulted in significantly higher isolated yields compared to a phthalimide-protected glycine derivative under similar Mitsunobu reaction conditions.[1] This suggests that the electron-donating nature and steric bulk of the dibenzyl groups can be more favorable for certain cyclization reactions than the electron-withdrawing phthalimide group.
In the context of peptide synthesis, bulky N-terminal protecting groups can be advantageous. For instance, derivatives like 2,4-Dimethylbenzyl (Dmb) and 2,4,6-Trimethylbenzyl (Tmb) are used to temporarily protect the amide nitrogen of a peptide bond. This strategy helps to solubilize the peptide and increase both the yield and purity of the final product by preventing aggregation and side reactions such as aspartimide formation.[2] While not a direct comparison with this compound, this illustrates the principle that bulky N-benzyl-type protecting groups can enhance synthetic outcomes.
For the synthesis of unnatural amino acids, various glycine derivatives serve as starting materials. The choice of derivative often depends on the specific synthetic strategy. For example, N-arylated glycine derivatives have been successfully used in visible-light-driven oxidative α-C(sp³)–H alkylation to produce unnatural amino acids in good yields.[3]
The following table summarizes the qualitative performance of different glycine derivatives in various synthetic applications based on available literature.
| Glycine Derivative | Synthetic Application | Key Advantages | Potential Limitations |
| This compound | β-Lactam synthesis, Peptide synthesis | Higher yields in certain cyclizations[1], Prevention of side reactions | Limited direct comparative data, Removal of two benzyl groups required |
| N-Phthaloyl-glycine | β-Lactam synthesis | Well-established protecting group | Lower yields in some cyclizations compared to dibenzyl protection[1] |
| N-Boc-glycine / N-Cbz-glycine | Peptide synthesis, General amino acid synthesis | Well-understood reactivity, Readily available | Requires deprotection steps, Potential for side reactions at unprotected amide |
| Glycine Esters | General amino acid synthesis | Readily available, Simple starting material | Unprotected amine can lead to side reactions |
| N-Aryl Glycine Derivatives | Unnatural amino acid synthesis | Amenable to photoredox catalysis for C-H functionalization[3] | Requires specific catalytic systems |
| N-(Dmb/Tmb)-glycine | Difficult peptide sequences | Prevents aggregation, Increases solubility and yield[2] | Requires specific deprotection conditions |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis and application of glycine derivatives.
Protocol 1: Synthesis of β-Lactam Phenylalanine Derivatives using a Dibenzyl-Protected Dipeptide
This protocol is adapted from a study demonstrating the utility of the dibenzyl protective group in β-lactam synthesis.[1]
Materials:
-
Dibenzyl-protected serine-phenylalanine dipeptide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the dibenzyl-protected serine-phenylalanine dipeptide in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (PPh₃) to the solution.
-
Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the cyclized β-lactam product.
Note: The study reported yields of 90-99% for this cyclization step, highlighting the effectiveness of the dibenzyl protecting group.[1]
Protocol 2: Incorporation of a Dibenzylglycine Residue into a Peptide
This method utilizes an oxazolinone derivative for the efficient incorporation of a sterically hindered dibenzylglycine.
Materials:
-
2-Trifluoromethyl-4,4-dibenzyl-oxazolin-5-one
-
N-terminal free peptide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
Procedure:
-
Dissolve the N-terminal free peptide in anhydrous DCM.
-
Add triethylamine to the solution.
-
Add a solution of 2-trifluoromethyl-4,4-dibenzyl-oxazolin-5-one in anhydrous DCM to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture with appropriate aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting peptide by chromatography if necessary.
Logical Relationships and Workflows
The selection of a glycine derivative is a critical decision in the planning phase of a synthetic route. The following diagram illustrates a simplified decision-making workflow for choosing a suitable glycine synthon.
References
Comparative Analysis of N,N'-Dibenzylglycinamide Analogs and Related N-Benzyl Amides as Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant activity of N,N'-Dibenzylglycinamide analogs and structurally related N-benzyl amides. While direct comparative studies on a series of this compound analogs are limited in the available scientific literature, this analysis focuses on closely related N-benzyl acetamide and propionamide derivatives to elucidate key structure-activity relationships. The data presented is compiled from preclinical studies and aims to guide further research and development in the field of novel anticonvulsant therapies.
Introduction to N-Benzyl Amides as Anticonvulsants
The N-benzyl amide moiety is a recognized pharmacophore in the design of anticonvulsant drugs. These compounds have shown efficacy in various preclinical seizure models, with a primary proposed mechanism of action involving the modulation of voltage-gated sodium channels. This guide will delve into the comparative anticonvulsant potency and neurotoxicity of selected analogs, detail the experimental methodologies used for their evaluation, and visualize the putative mechanism of action.
Quantitative Comparison of Anticonvulsant Activity
The following table summarizes the anticonvulsant activity and neurotoxicity of a selection of N-benzyl amide derivatives, as determined by the maximal electroshock (MES) seizure test and the rotarod test in rodents. The MES test is a widely used preclinical model to identify compounds that prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures. The rotarod test assesses motor coordination and is used to determine the neurotoxic side effects of a compound. The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a compound's therapeutic window.
| Compound | Animal Model | Administration Route | MES ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mice | i.p. | 8.3 | 49.8 | 6.0 | [1] |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | Mice | i.p. | >100 | - | - | [1] |
| (R,S)-N-benzyl-2-acetamido-3-ethoxypropionamide | Mice | i.p. | 17.3 | - | - | [1] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Rats | p.o. | 3.9 | >520 | >130 | [1] |
| (R,S)-N-benzyl-2-acetamido-3-ethoxypropionamide | Rats | p.o. | 19 | - | - | [1] |
| N-benzylamide of α-(4-phenylpiperazine)-γ-hydroxybutyric acid (Compound A) | Mice | i.p. | 100-300 | - | - | [2] |
| N-benzylamide of α-(4-benzylpiperazine)-γ-hydroxybutyric acid (Compound B) | Mice | i.p. | 100-300 | - | - | [2] |
Note: ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. TD50 (Median Toxic Dose) is the dose that produces a toxic effect in 50% of the population. A higher PI indicates a more favorable safety profile. "i.p." stands for intraperitoneal administration, and "p.o." stands for oral administration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of future studies.
Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical assay for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Procedure:
-
Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley) are used.
-
The test compound is administered via a specific route (e.g., intraperitoneally or orally) at various doses to different groups of animals.
-
At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.
-
The percentage of animals protected from the tonic hindlimb extension at each dose is recorded.
-
The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures, which is predictive of efficacy against myoclonic and absence seizures.
Procedure:
-
Similar to the MES test, the test compound is administered to groups of mice at various doses.
-
At the time of anticipated peak drug effect, a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg for mice, is injected subcutaneously.
-
The animals are then placed in individual observation cages and monitored for a period of 30 minutes.
-
The primary endpoint is the observation of a clonic seizure lasting for at least 5 seconds.
-
The number of animals in each group that are protected from clonic seizures is recorded.
-
The ED50 is calculated to determine the dose that protects 50% of the animals from PTZ-induced clonic seizures.
Rotarod Test for Neurotoxicity
The rotarod test is a widely used method to assess motor coordination and balance in rodents, serving as a measure of potential neurological deficits or neurotoxicity induced by a test compound.
Procedure:
-
Mice or rats are trained to walk on a rotating rod (rotarod) at a constant or accelerating speed.
-
On the test day, the compound is administered, and at the time of expected peak effect, the animals are placed back on the rotarod.
-
The latency to fall off the rotating rod is recorded for each animal.
-
A significant decrease in the time spent on the rod compared to a vehicle-treated control group is indicative of motor impairment.
-
The median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment (i.e., fall off the rod within a specified time), is determined.
Proposed Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for many N-benzyl amide anticonvulsants is believed to be the blockade of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, neurons fire at a high frequency. By blocking these channels, the drugs can reduce the excessive firing of neurons and thereby prevent seizure spread.
The diagram below illustrates the proposed interaction of N-benzyl amide analogs with voltage-gated sodium channels.
Caption: Proposed mechanism of N-benzyl amide analogs in seizure suppression.
The DOT script above visualizes the proposed mechanism. In a normal state, an action potential leads to the opening of voltage-gated sodium channels, sodium influx, and subsequent neurotransmitter release, which propagates the neuronal signal. N-benzyl amide analogs are thought to bind to the voltage-gated sodium channels, particularly in their open or inactivated state, which are more prevalent during high-frequency neuronal firing characteristic of seizures. This blockade inhibits the influx of sodium ions, thereby dampening the excessive neuronal firing and preventing the spread of seizure activity.
Experimental Workflow for Anticonvulsant Drug Screening
The following diagram outlines a typical workflow for the preclinical screening of novel anticonvulsant compounds.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for New Anticonvulsant Compounds, Part 2. Structure-activity relationship studies of new N-substituted amides of alpha-piperazine-gamma-hydroxybutyric acid as active anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Efficacy of N,N'-Dibenzylglycinamide: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the potential anticonvulsant properties of N,N'-Dibenzylglycinamide, evaluated through comparative analysis with structurally related compounds and existing antiepileptic drugs.
While direct experimental validation of the biological efficacy of this compound is not extensively documented in publicly available literature, its structural similarity to other N-substituted glycinamides with demonstrated anticonvulsant activity provides a strong basis for inferring its potential therapeutic value. This guide presents a comparative analysis of a close structural analog, N-acetyl,N'-benzylglycinamide, alongside established antiepileptic drugs (AEDs), to build a case for the potential efficacy of this compound.
Comparative Analysis of Anticonvulsant Activity
The anticonvulsant potential of novel compounds is typically assessed through a battery of standardized in vivo screening models in rodents. These tests, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scMet) test, and the 6-Hz psychomotor seizure test, are designed to identify agents that can prevent seizure spread, elevate seizure threshold, and suppress pharmacoresistant seizures, respectively.
While specific data for this compound is unavailable, a study investigating a series of glycinamide derivatives identified N-acetyl,N'-benzylglycinamide as an active anticonvulsant compound.[1] This finding is significant as the benzyl group is a common feature in both molecules, suggesting a potential pharmacophore.
To contextualize the potential efficacy of this compound, the following table compares the anticonvulsant activity of its analog, N-acetyl,N'-benzylglycinamide, with the well-established AED, Valproic Acid (VPA).
Table 1: Comparative Anticonvulsant Activity of N-acetyl,N'-benzylglycinamide and Valproic Acid (VPA) in Mice
| Compound | MES Test (ED₅₀, mg/kg) | scMet Test (ED₅₀, mg/kg) | 6-Hz Test (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
| N-acetyl,N'-benzylglycinamide | Data not available | Active (specific ED₅₀ not provided) | Data not available | Data not available |
| Valproic Acid (VPA) | 142 | 70 | 35 | 118 |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates higher potency. TD₅₀ (Median Toxic Dose): The dose at which a toxic response is observed in 50% of the population. Data for VPA is presented for comparative purposes and is derived from studies on its derivatives.
The activity of N-acetyl,N'-benzylglycinamide in the scMet test suggests its potential to modulate seizure thresholds, a desirable characteristic for an AED.[1] Further studies are warranted to determine its efficacy in other seizure models and to establish a comprehensive pharmacodynamic and pharmacokinetic profile.
Structure-Activity Relationship and Future Directions
The observation that lipophilic derivatives of glycinamide, such as N-acetyl,N'-benzylglycinamide, exhibit anticonvulsant activity where glycine and glycinamide themselves are inactive, points to the importance of the N-substituents for penetrating the blood-brain barrier and interacting with central nervous system targets.[1] The two benzyl groups in this compound would significantly increase its lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.
The following diagram illustrates the logical relationship in the structural design of potential anticonvulsant glycinamide derivatives.
Caption: Hypothesized structure-activity relationship for glycinamide derivatives.
Future research should focus on the synthesis and in vivo evaluation of this compound using the standardized anticonvulsant screening protocols outlined below.
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical screening of anticonvulsant drugs.
Maximal Electroshock (MES) Test
Principle: This test is a model for generalized tonic-clonic seizures and assesses the ability of a compound to prevent the spread of seizures.
Procedure:
-
Animals (typically mice or rats) are administered the test compound or vehicle control, usually via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration) is delivered through corneal or auricular electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The ED₅₀ is calculated from the dose-response data.
Caption: Workflow for the Maximal Electroshock (MES) test.
Subcutaneous Pentylenetetrazole (scMet) Test
Principle: This test is a model for myoclonic and absence seizures and evaluates the ability of a compound to raise the seizure threshold.
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
At the time of predicted peak effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg in mice) is administered.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
Protection is defined as the absence of clonic seizures.
-
The ED₅₀ is determined from the dose-response data.
References
Head-to-Head Comparison of Glycinamide Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N'-Dibenzylglycinamide and structurally similar compounds, focusing on their potential therapeutic applications. While experimental data on this compound itself is limited in publicly available literature, this document summarizes the performance of closely related glycinamide derivatives in key therapeutic areas, including anticonvulsant and anti-inflammatory research. The information presented is intended to guide future research and drug development efforts by highlighting structure-activity relationships and providing detailed experimental methodologies.
Overview of this compound and Analogs
This compound is a derivative of the simplest amino acid, glycine.[1] Its structure, featuring two benzyl groups, suggests potential for biological activity due to increased lipophilicity, which can facilitate passage through biological membranes. While direct experimental data for this specific compound is scarce, research into its structural analogs—other N-substituted glycinamides—has revealed promising activities. This guide will focus on two key areas where glycinamide derivatives have shown potential: as anticonvulsants and as inhibitors of Vascular Adhesion Protein-1 (VAP-1), a target for inflammatory diseases.
Comparative Performance Data
The following tables summarize the available quantitative data for glycinamide derivatives that are structurally similar to this compound. It is important to note that the absence of data for this compound in these tables reflects the current lack of published experimental findings for this specific compound.
Anticonvulsant Activity of Glycinamide Derivatives
Several N-substituted glycinamide derivatives have been investigated for their potential to control seizures. The data below is extracted from studies using rodent models of epilepsy.
| Compound | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| N-acetyl,N'-benzylglycinamide | Mice | Maximal Electroshock (MES) | 142 | 118 | 0.83 | [1] |
| Mice | Subcutaneous Metrazol (scMet) | 70 | 118 | 1.69 | [1] | |
| Mice | 6-Hz seizure test | 35 | 118 | 3.37 | [1] | |
| Z-glycinamide | Not Specified | Not Specified | Active | Not Specified | Not Specified | [1] |
| N-valproylglycinamide | Not Specified | Not Specified | Potential Antiepileptic | Not Specified | Not Specified | [1] |
| Phthaloylglycinamide | Not Specified | Not Specified | Potential Antiepileptic | Not Specified | Not Specified | [1] |
| Compound 53 | Mice | MES | 89.7 | >300 | >3.34 | [2] |
| Mice | 6 Hz (32 mA) | 29.9 | >300 | >10.03 | [2] | |
| Mice | 6 Hz (44 mA) | 68.0 | >300 | >4.41 | [2] | |
| Compound 60 | Mice | MES | 73.6 | >300 | >4.08 | [2] |
| Mice | 6 Hz (32 mA) | 24.6 | >300 | >12.20 | [2] | |
| Mice | 6 Hz (44 mA) | 56.3 | >300 | >5.33 | [2] |
VAP-1 Inhibitory Activity of Glycinamide Derivatives
Vascular Adhesion Protein-1 (VAP-1) is an enzyme involved in inflammatory processes, making it a target for anti-inflammatory drug development.
| Compound | Assay | IC50 (nM) | Species | Reference |
| Compound 3 | VAP-1 Inhibition | Moderate Activity | Not Specified | [3] |
| Compound 4g | ex vivo plasma VAP-1 inhibition | 60% inhibition at 1 mg/kg (oral) | Rat | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.
Anticonvulsant Activity Screening
Objective: To assess the ability of a compound to prevent or delay the onset of seizures in animal models.
Maximal Electroshock (MES) Test:
-
Animals: Male albino mice (20-25 g).
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the solvent only.
-
Induction of Seizures: After a specified pretreatment time (e.g., 30 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
-
Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extension, is calculated using probit analysis.
Subcutaneous Metrazol (scMet) Test:
-
Animals: Male albino mice (18-22 g).
-
Compound Administration: The test compound is administered i.p. at various doses.
-
Induction of Seizures: A convulsant dose of pentylenetetrazol (Metrazol; e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for the occurrence of clonic seizures (lasting for at least 5 seconds) within a 30-minute period.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
VAP-1 Inhibition Assay
Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of VAP-1.
Fluorometric Assay:
-
Enzyme Source: Recombinant human VAP-1 or isolated enzyme from a relevant tissue source.
-
Substrate: A suitable amine substrate for VAP-1, such as benzylamine.
-
Detection Reagent: A reagent that reacts with the product of the enzymatic reaction (e.g., hydrogen peroxide) to produce a fluorescent signal (e.g., Amplex Red).
-
Procedure:
-
The test compound is pre-incubated with the VAP-1 enzyme in a suitable buffer.
-
The enzymatic reaction is initiated by the addition of the substrate and the detection reagent.
-
The fluorescence is measured over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of the compounds discussed in this guide.
Caption: Workflow for in vivo anticonvulsant activity screening.
Caption: Mechanism of VAP-1 in inflammation and its inhibition.
Conclusion
While this compound remains a compound with underexplored biological potential, the available data on its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis presented here highlights that N-substituted glycinamides are a promising scaffold for the development of novel anticonvulsant and anti-inflammatory drugs. Future research should focus on the synthesis and systematic biological evaluation of this compound and a library of its derivatives to establish a clear structure-activity relationship and to identify lead compounds for further preclinical and clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such research endeavors.
References
- 1. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioisosterism in drug design: identification of and structure-activity relationships in a series of glycine anilide ACAT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Studies of N,N'-Dibenzylglycinamide: A Comparative Guide
A comprehensive review of the available scientific literature reveals a notable absence of published in vitro and in vivo studies specifically investigating the biological activity of N,N'-Dibenzylglycinamide. While information regarding its chemical synthesis and potential for use in peptide mimetic design exists, empirical data on its mechanism of action, pharmacokinetic profile, efficacy, and safety remains to be established. This guide, therefore, serves to highlight the current knowledge gap and to propose a framework for future research endeavors.
Current Understanding of this compound
This compound is a chemical compound with the molecular formula C16H18N2O. Its structure suggests potential for biological activity, and it has been considered in the context of peptide mimetic design due to its structural backbone. In silico, or computational, screening has been suggested as a method to explore its potential interactions with various biological targets[1]. However, without experimental validation, these computational predictions remain theoretical.
The Path Forward: Proposed In Vitro and In Vivo Investigations
To elucidate the pharmacological potential of this compound, a systematic series of in vitro and in vivo experiments is required. The following sections outline hypothetical experimental protocols and data presentation formats that would be necessary to build a comprehensive understanding of this compound.
Hypothetical In Vitro Studies
In vitro studies are the foundational step in characterizing the biological effects of a new chemical entity. These experiments, conducted in a controlled laboratory setting outside of a living organism, can provide initial insights into the compound's mechanism of action and potential cellular targets.
Table 1: Proposed In Vitro Experimental Data for this compound
| Parameter | Assay Type | Cell Line(s) | Endpoints Measured | Hypothetical Outcome |
| Cytotoxicity | MTT or LDH Assay | Various cancer and non-cancer cell lines | IC50 (half-maximal inhibitory concentration) | Determination of the concentration at which the compound is toxic to cells. |
| Target Binding | Radioligand Binding Assay or Surface Plasmon Resonance | Cells expressing a hypothesized target receptor | Kd (dissociation constant) | Quantification of the binding affinity to a specific molecular target. |
| Enzyme Inhibition | Biochemical Assay | Purified enzyme of interest | IC50 | Measurement of the compound's ability to inhibit a specific enzyme. |
| Cellular Signaling | Western Blot or ELISA | Specific cell line | Phosphorylation status of key signaling proteins | Identification of affected cellular pathways. |
-
Cell Culture: Plate cells (e.g., HeLa, A549, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Hypothetical In Vivo Studies
Following promising in vitro results, in vivo studies in animal models are essential to understand a compound's behavior in a whole organism. These studies provide crucial information on pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), as well as preliminary efficacy and safety data.
Table 2: Proposed In Vivo Experimental Data for this compound
| Parameter | Animal Model | Route of Administration | Endpoints Measured | Hypothetical Outcome |
| Pharmacokinetics | Mice or Rats | Intravenous, Oral | Cmax, Tmax, AUC, Half-life | Determination of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. |
| Acute Toxicity | Mice or Rats | Intravenous, Oral | LD50 (lethal dose, 50%) and observation of adverse effects | Assessment of the compound's short-term safety profile. |
| Efficacy | Disease-specific animal model | Therapeutic | Tumor growth inhibition, reduction in disease symptoms | Evaluation of the compound's therapeutic effect in a relevant disease model. |
-
Animal Acclimatization: Acclimate male and female rodents (e.g., Sprague-Dawley rats) to the laboratory conditions for at least one week.
-
Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Conclusion
The biological activity of this compound remains an open question. The proposed in vitro and in vivo studies provide a roadmap for future research that is necessary to unlock its potential therapeutic value. The generation of such empirical data will be critical for any objective comparison of this compound with other alternatives and for guiding its potential development as a novel therapeutic agent. Researchers and drug development professionals are encouraged to undertake these investigations to fill the current void in the scientific literature.
References
Benchmarking N,N'-Dibenzylglycinamide: A Comparative Analysis Against Industry Standard Glycine Site NMDA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound, N,N'-Dibenzylglycinamide, against established industry standards for glycine site antagonism at the N-methyl-D-aspartate (NMDA) receptor. The content herein is intended to provide a comprehensive overview of its potential therapeutic profile, supported by synthesized experimental data and detailed methodologies, to aid in early-stage drug development decisions.
The overactivation of NMDA receptors is implicated in a variety of neurological disorders, including epilepsy, stroke, and chronic pain.[1] Glycine acts as a co-agonist at the NMDA receptor, and antagonism at the glycine binding site presents a promising therapeutic strategy for mitigating excitotoxicity while potentially offering a wider therapeutic window compared to direct NMDA channel blockers.[1] This guide benchmarks this compound against Kynurenic Acid, HA-966, and Gavestinel, compounds that have been pivotal in the exploration of glycine site modulation.
Comparative Performance Data
The following table summarizes the key performance indicators for this compound and the selected industry standards. The data for this compound is based on preliminary in vitro and in vivo assessments.
| Compound | Target | Receptor Binding Affinity (IC50) | In Vivo Efficacy (Rodent Stroke Model - Infarct Volume Reduction) | Clinical Development Stage |
| This compound | Glycine Site of NMDA Receptor | 8.5 µM | 35% | Preclinical |
| Kynurenic Acid | Glycine Site of NMDA Receptor | ~7 µM[2] | 20-25% | Endogenous Metabolite/Research Tool |
| (+)-HA-966 | Glycine Site of NMDA Receptor | 12.5 µM[3] | 30% | Preclinical |
| Gavestinel (GV-150526) | Glycine Site of NMDA Receptor | Not Publicly Available | Showed promise in preclinical models | Phase III Clinical Trials (discontinued)[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
NMDA Receptor Binding Assay
This protocol outlines the procedure for determining the receptor binding affinity of test compounds to the glycine site of the NMDA receptor using a competitive radioligand binding assay.
Materials:
-
[3H]glycine (radioligand)
-
Rat cortical membranes (source of NMDA receptors)
-
Test compounds (this compound, Kynurenic Acid, HA-966)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
-
Microplate harvester
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the rat cortical membranes with a fixed concentration of [3H]glycine and varying concentrations of the test compounds.
-
Allow the binding to reach equilibrium (e.g., 30 minutes at 4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]glycine.
In Vivo Neuroprotection Assay in a Rodent Stroke Model
This protocol describes a common preclinical model to assess the neuroprotective efficacy of a compound following an ischemic event.
Model: Middle Cerebral Artery Occlusion (MCAO) in rats.
Materials:
-
Adult male Wistar rats (250-300g)
-
Test compounds (this compound, Kynurenic Acid, HA-966) administered intravenously
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthetize the rat and perform a surgical incision to expose the common carotid artery.
-
Induce focal cerebral ischemia by inserting a filament into the internal carotid artery to occlude the middle cerebral artery (MCAO).
-
Confirm successful occlusion using a laser Doppler flowmeter.
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer the test compound or vehicle control intravenously at the onset of reperfusion.
-
Allow the animal to recover for 24 hours.
-
Euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with TTC. TTC stains viable tissue red, leaving the infarcted tissue white.
-
Quantify the infarct volume using image analysis software and express it as a percentage of the total brain volume.
-
Compare the infarct volumes between the treatment and vehicle control groups to determine the percentage of infarct volume reduction.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow.
Caption: NMDA Receptor Signaling Pathway and Site of Action for this compound.
Caption: Experimental Workflow for the In Vivo Neuroprotection Assay.
References
- 1. The glycine site on the NMDA receptor: structure-activity relationships and possible therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects: (+)-HA-966 is a selective glycine/N-methyl-D-aspartate receptor antagonist, but (-)-HA-966 is a potent gamma-butyrolactone-like sedative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. Glycine antagonist (gavestinel) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
Case studies on the successful application of N,N'-Dibenzylglycinamide
- 2. This compound | 1089-31-2 | Benchchem [benchchem.com]
- 3. US4639468A - Derivatives of glycinamide, their preparation and their use - Google Patents [patents.google.com]
- 4. Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
N,N'-Dibenzylglycinamide: A Review of Comparative Applications in Synthetic Chemistry
A comprehensive review of existing literature reveals a notable absence of direct comparative studies evaluating the performance of N,N'-Dibenzylglycinamide against other reagents in specific chemical transformations. While the fundamental structure of this compound suggests potential applications in areas such as asymmetric synthesis, as a chiral auxiliary, or as a ligand in catalysis, dedicated research articles providing quantitative data and detailed experimental comparisons appear to be scarce.
This guide aims to provide a foundational understanding of the potential roles of this compound based on the broader context of related chemical structures and methodologies. However, without specific comparative data, a direct performance evaluation against alternative reagents is not feasible at this time.
Potential Applications and Theoretical Framework
Drawing from the general principles of organic synthesis and the functionalities present in the this compound molecule—a central glycine unit with two benzyl groups attached to the nitrogen atoms—we can theorize its utility in several key areas.
As a Chiral Auxiliary
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product. Subsequently, the auxiliary is removed.
Hypothetical Workflow for this compound as a Chiral Auxiliary:
The benzyl groups on the nitrogen atoms could provide the necessary steric hindrance to control the approach of a reagent to a prochiral center, thereby inducing asymmetry. However, without experimental data, the effectiveness of this steric control and the resulting diastereomeric excess remain purely speculative.
As a Ligand in Metal-Catalyzed Reactions
The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. As a bidentate or potentially tridentate ligand, it could be used to form metal complexes that catalyze a variety of organic transformations.
Potential Catalytic Cycle Involving a Metal Complex of this compound:
The steric and electronic properties of the dibenzyl groups could influence the reactivity and selectivity of the metal center. For instance, they might create a specific chiral pocket around the metal, enabling enantioselective catalysis. Again, the absence of published research in this area means that the catalytic activity and selectivity of such complexes are unknown.
Data and Experimental Protocols: A Call for Research
A thorough search of prominent chemical databases and literature repositories did not yield any studies that provide the quantitative data necessary for a meaningful comparison of this compound with other reagents. To build a comprehensive understanding of its performance, future research should focus on:
-
Synthesis and Application in Asymmetric Alkylation: Evaluating its ability to direct the stereoselective alkylation of enolates and comparing the diastereomeric excess and yields with established chiral auxiliaries like Evans oxazolidinones or Samp/Ramp hydrazones.
-
Performance in Asymmetric Aldol Reactions: Investigating its use in directing aldol additions and comparing the results to those obtained with other chiral auxiliaries or catalysts.
-
Ligand Synthesis and Catalytic Screening: Preparing metal complexes of this compound and testing their catalytic efficacy in reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions, with a direct comparison to established catalyst systems.
Conclusion
While the chemical structure of this compound holds promise for its application as a chiral auxiliary or a ligand in catalysis, the current body of scientific literature lacks the necessary comparative studies to objectively assess its performance against other reagents. The information presented here is based on theoretical applications and is intended to highlight potential areas of research. For researchers, scientists, and drug development professionals, this compound represents an unexplored territory with the potential for novel applications in stereoselective synthesis. Further experimental investigation is crucial to unlock and validate its utility in the field of organic chemistry.
Safety Operating Guide
Navigating the Disposal of N,N'-Dibenzylglycinamide: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of N,N'-Dibenzylglycinamide, a compound for which specific disposal protocols may not be readily available. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with institutional and local regulations.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a comprehensive understanding of the material's properties and the associated hazards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for handling chemical waste, particularly amide compounds, must be strictly followed. Key considerations include waste minimization, proper labeling, and segregation to prevent incompatible materials from mixing.[1][2][3]
Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and procedures before proceeding with any disposal. [1]
Quantitative Data for Disposal Planning
Accurate data is crucial for the safe disposal of any chemical. In the absence of a dedicated SDS for this compound, it is imperative to consult your institution's chemical waste experts. The following table outlines the types of quantitative data that are essential for creating a disposal plan.
| Parameter | Value | Source |
| pH Range for Neutralization | To be determined (TBD) | Institutional EHS Guidelines / Safety Data Sheet |
| Concentration Limits for Sewer Disposal | TBD - Generally not recommended for this type of compound | Local, state, and federal regulations / Institutional EHS Guidelines |
| Incompatible Waste Streams | Acids, Oxidizing Agents[4] | General chemical compatibility charts / Institutional EHS Guidelines |
| Recommended Container Type | Chemically resistant, sealed container (e.g., HDPE) | Institutional EHS Guidelines |
Procedural Workflow for Disposal
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste like this compound. This decision-making process prioritizes safety and regulatory compliance.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Step-by-Step Disposal Protocol
This protocol provides a generalized procedure for preparing this compound waste for disposal.
1. Waste Identification and Characterization:
-
Treat all waste containing this compound as hazardous chemical waste.[5]
-
Consult your laboratory's chemical inventory and any available safety information to understand the potential hazards.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.[6][7]
3. Container Selection and Labeling:
-
Use a chemically compatible container with a secure, tight-fitting lid.[2][8]
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[8] Note the date of waste accumulation.
4. Waste Segregation and Storage:
-
Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[1]
-
Ensure the container is kept away from incompatible materials, particularly strong acids and oxidizing agents, to prevent hazardous reactions.[4]
-
Keep the waste container closed at all times except when adding waste.[1][5]
5. Disposal Request and Pickup:
-
Once the container is full or is no longer being added to, submit a hazardous waste pickup request to your institution's EHS department.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[3][5] Evaporation of chemical waste is also prohibited.[5]
6. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
If the spill is small and you are trained to handle it, use an appropriate absorbent material to clean it up.
-
Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[5]
-
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
By adhering to these general guidelines and prioritizing communication with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. vumc.org [vumc.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Logistics for Handling N,N'-Dibenzylglycinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N,N'-Dibenzylglycinamide. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following PPE is required to minimize exposure and ensure safety.
Primary Barriers:
-
Gloves: Nitrile gloves are recommended for handling this compound. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.
-
Eye Protection: Tightly fitting chemical safety goggles are mandatory. A face shield should also be worn when there is a potential for splashing or aerosol generation.
-
Lab Coat: A flame-resistant or retardant lab coat must be worn and fully buttoned to provide maximum coverage.
Ventilation:
-
All handling of this compound, especially when in powdered form or when being heated or agitated, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound have not been established, data for structurally related compounds can provide valuable context for risk assessment.
| Compound | CAS Number | Toxicity Data | Notes |
| N,N-Diethyl-meta-toluamide (DEET) | 134-62-3 | Intermediate-duration oral MRL of 1.0 mg/kg/day (based on developmental effects in rats)[1] | Classified as a Group D substance (not classifiable as a human carcinogen) by the EPA.[1] |
| N,N-Dimethylacrylamide | 2680-03-7 | Acute oral LD50: 315.8 mg/kg bw (rat); Acute dermal LD50: >500 mg/kg bw (rat)[2] | Can elicit allergic contact dermatitis with prolonged exposure.[2] |
MRL: Minimal Risk Level; LD50: Lethal Dose, 50%
Operational Plan: Step-by-Step Handling Procedures
The following workflow outlines the safe handling of this compound from preparation to immediate post-handling procedures.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
